(R)-2-Amino-2-(4-fluorophenyl)ethanol
Description
Properties
IUPAC Name |
(2R)-2-amino-2-(4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQPEYLZIUEVIA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441981 | |
| Record name | (R)-2-Amino-2-(4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174770-74-2 | |
| Record name | (R)-2-Amino-2-(4-fluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-2-(4-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structural similarity to endogenous catecholamines and other pharmacologically active phenylethanolamines suggests its potential as a modulator of various biological targets. The presence of a fluorine atom on the phenyl ring can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the available technical data on its chemical properties, synthesis, and potential biological activities.
Chemical and Physical Properties
Table 1: General Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 174770-74-2 | [1][2] |
| Molecular Formula | C₈H₁₀FNO | [1][2] |
| Molecular Weight | 155.17 g/mol | [1][2] |
| IUPAC Name | (2R)-2-amino-2-(4-fluorophenyl)ethanol |
| SMILES | N--INVALID-LINK--C1=CC=C(F)C=C1 |[1] |
Table 2: Physical Properties
| Property | Value | Notes |
|---|---|---|
| Physical Form | White to Yellow Solid | From supplier information. |
| Melting Point | Not explicitly reported for the (R)-enantiomer. The related compound 2-(4-Aminophenyl)ethanol has a melting point of 107-110 °C. | |
| Boiling Point | Not explicitly reported. The related compound 2-(4-Fluorophenyl)ethanol has a boiling point of 213.0 ± 15.0 °C at 760 mmHg.[3] | |
| Solubility | Soluble in methanol. Generally soluble in water and other alcohols, and poorly soluble in non-polar solvents. | Qualitative data suggests solubility in polar solvents due to the amino and hydroxyl groups. |
| pKa | Not explicitly reported. Estimated to be around 9-10 for the ammonium ion, typical for similar amino alcohols. | |
Spectral Data
Detailed spectral data for the pure (R)-enantiomer is limited in publicly accessible literature. However, data for the racemic mixture and related compounds provide valuable reference points.
Table 3: Spectral Data Summary
| Technique | Data Summary |
|---|---|
| ¹H NMR | Spectral data for the racemic 2-Amino-2-(4-fluorophenyl)ethanol is available.[2][4] |
| ¹³C NMR | Spectral data for the racemic 2-Amino-2-(4-fluorophenyl)ethanol is available.[2][4] |
| IR Spectroscopy | IR data for the racemic 2-Amino-2-(4-fluorophenyl)ethanol is available.[2][4] |
| Mass Spectrometry | MS data for the racemic 2-Amino-2-(4-fluorophenyl)ethanol is available.[2][4] |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and chiral separation of this compound are not extensively reported in peer-reviewed literature. However, general methodologies for the asymmetric synthesis of related chiral amino alcohols and their separation can be adapted.
Asymmetric Synthesis
The synthesis of enantiomerically pure amino alcohols is a well-established field in organic chemistry. A common strategy involves the asymmetric reduction of an α-aminoketone precursor.
Workflow for Asymmetric Synthesis:
Figure 1: General workflow for the asymmetric synthesis of this compound.
Methodology:
-
Preparation of 2-amino-1-(4-fluorophenyl)ethan-1-one: 4-Fluorophenacyl bromide can be reacted with an ammonia equivalent, such as hexamethylenetetramine followed by hydrolysis, or by direct amination under controlled conditions to yield the α-aminoketone.
-
Asymmetric Reduction: The resulting aminoketone is then subjected to asymmetric reduction. This is a critical step for establishing the desired stereochemistry. Common methods include:
-
Catalytic Hydrogenation: Using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP), under a hydrogen atmosphere.
-
Chiral Borane Reduction: Employing a stoichiometric or catalytic amount of a chiral borane reagent, such as the Corey-Bakshi-Shibata (CBS) catalyst with borane.
-
-
Purification: The final product is purified using standard techniques like column chromatography or crystallization to yield the enantiomerically enriched this compound.
Chiral Separation
Resolution of a racemic mixture of 2-amino-2-(4-fluorophenyl)ethanol is an alternative approach to obtain the pure (R)-enantiomer.
Workflow for Chiral HPLC Separation:
Figure 2: General workflow for the chiral HPLC separation of 2-amino-2-(4-fluorophenyl)ethanol enantiomers.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino alcohols.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best separation.
-
Detection: A UV detector is commonly used, as the phenyl ring provides strong chromophore for detection.
-
Fraction Collection: The separated enantiomers are collected as they elute from the column. The fractions corresponding to the (R)-enantiomer are then combined and the solvent is removed to yield the purified product.
Biological Activity and Signaling Pathways
While specific studies on this compound are limited, the broader class of 2-amino-2-phenylethanol derivatives has been investigated for their pharmacological activity, particularly as agonists for adrenergic receptors.
Adrenergic Receptor Agonism
Derivatives of 2-amino-2-phenylethanol are known to act as β2-adrenoceptor agonists.[1][5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to various physiological responses, including smooth muscle relaxation. This makes them a key target for the treatment of asthma and other respiratory conditions.
β2-Adrenergic Receptor Signaling Pathway:
Figure 3: Simplified signaling pathway of a β2-adrenergic receptor agonist.
The binding of an agonist like a 2-amino-2-phenylethanol derivative to the β2-adrenergic receptor is proposed to induce a conformational change in the receptor. This change facilitates the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a cellular response such as the relaxation of bronchial smooth muscle.
Neurotransmitter Reuptake Inhibition
Some γ-amino alcohol derivatives have been shown to act as inhibitors of neurotransmitter reuptake, including serotonin, norepinephrine, and dopamine.[6] While this compound is a β-amino alcohol, the potential for interaction with neurotransmitter transporters cannot be entirely ruled out without specific experimental data. Inhibition of reuptake would lead to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.
Monoamine Neurotransmitter Reuptake Inhibition:
Figure 4: General mechanism of monoamine neurotransmitter reuptake inhibition.
Conclusion
This compound represents a valuable chiral building block with potential applications in drug discovery, particularly in the development of β2-adrenoceptor agonists. While a complete physicochemical profile and detailed biological characterization are not yet fully available in the public domain, this guide consolidates the existing knowledge and provides a framework for future research. Further investigation into its specific physical properties, development of robust and scalable synthetic and purification protocols, and comprehensive pharmacological evaluation are warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound;CAS No.:174770-74-2 [chemshuttle.com]
- 3. 2-(4-Fluorophenyl)ethanol | CAS#:7589-27-7 | Chemsrc [chemsrc.com]
- 4. 2-Amino-2-(4-fluorophenyl)ethanol(140373-17-7) 1H NMR spectrum [chemicalbook.com]
- 5. Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a potent wide-spectrum serotonin-, norepinephrine-, dopamine-reuptake inhibitor (SNDRI) and a species-selective dopamine-reuptake inhibitor based on the gamma-amino alcohol functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (R)-2-Amino-2-(4-fluorophenyl)ethanol (CAS 174770-74-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol of interest in medicinal chemistry and drug discovery. Its structure, featuring a stereocenter and a fluorine-substituted phenyl group, makes it a potentially valuable building block for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its metabolic stability, binding affinity, and bioavailability. This document provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a generalized synthetic approach, and an outline for its characterization.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 174770-74-2 | [1] |
| Molecular Formula | C₈H₁₀FNO | [1] |
| Molecular Weight | 155.17 g/mol | [1] |
| IUPAC Name | (2R)-2-amino-2-(4-fluorophenyl)ethanol | [2] |
| SMILES | N--INVALID-LINK--C1=CC=C(F)C=C1 | [1] |
| InChI Key | SRQPEYLZIUEVIA-QMMMGPOBSA-N | [2] |
| Physical Form | White to yellow solid/powder or liquid | |
| Boiling Point | 287.4 ± 25.0 °C at 760 mmHg (Predicted) | - |
| Storage Conditions | 2-8°C, protect from light | [1] |
| Purity (Typical) | ≥95% | [1] |
Synthesis and Experimental Protocols
Generalized Synthetic Pathway
A potential synthetic route is outlined below. This is a generalized protocol based on the synthesis of structurally similar compounds and should be adapted and optimized for the specific target molecule.
References
An In-depth Technical Guide to the Molecular Structure of (R)-2-Amino-2-(4-fluorophenyl)ethanol
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol, a chiral amino alcohol of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's structural identifiers, spectroscopic data, and relevant experimental protocols, presented in a format conducive to scientific research and application.
Molecular Structure and Identification
This compound is a chiral molecule featuring a fluorinated phenyl ring attached to a stereocenter which also bears an amino group and a hydroxymethyl group. The "(R)" designation specifies the absolute configuration at the chiral carbon atom.
Below is a two-dimensional representation of the molecular structure, generated using the DOT language.
(R)-2-Amino-2-(4-fluorophenyl)ethanol: A Comprehensive Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-2-(4-fluorophenyl)ethanol is a valuable chiral building block in the synthesis of complex pharmaceutical compounds. Its stereospecific structure, featuring a fluorine-substituted phenyl ring and an amino alcohol moiety, makes it a critical intermediate in the development of targeted therapeutics. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and its pivotal role in the production of the neurokinin-1 (NK1) receptor antagonist, Aprepitant.
Physicochemical and Spectroscopic Data
Precise characterization of this compound is fundamental for its application in pharmaceutical synthesis. The following tables summarize its key physical and spectroscopic properties.
| Property | Value | Reference |
| CAS Number | 174770-74-2 | [1] |
| Molecular Formula | C₈H₁₀FNO | [1] |
| Molecular Weight | 155.17 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% | [1] |
| Storage | 2-8 °C, Sealed in dry, dark place | [1] |
Note: Specific optical rotation and melting point data for the enantiomerically pure (R)-isomer are not consistently reported in publicly available literature and should be determined experimentally.
Synthesis of this compound
The enantioselective synthesis of this compound is most effectively achieved through the biocatalytic asymmetric reduction of the prochiral ketone, 2-amino-1-(4-fluorophenyl)ethanone. This method is favored for its high stereoselectivity and environmentally benign reaction conditions.
Experimental Protocol: Biocatalytic Asymmetric Reduction
This protocol is a generalized procedure based on established principles of ketoreductase-mediated synthesis. Specific enzyme selection and optimization of reaction parameters are crucial for achieving high yield and enantiomeric excess.
Materials:
-
2-amino-1-(4-fluorophenyl)ethanone hydrochloride
-
Ketoreductase (KRED) selective for the (R)-alcohol product
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 2-amino-1-(4-fluorophenyl)ethanone hydrochloride in phosphate buffer.
-
Cofactor Regeneration System: To the solution, add NADP⁺, G6P, and G6PDH. This system will continuously regenerate the NADPH required by the ketoreductase.
-
Enzyme Addition: Introduce the selected (R)-selective ketoreductase to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (typically 25-37 °C) with gentle agitation. Monitor the conversion of the ketone to the alcohol using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a chiral column to also determine the enantiomeric excess (e.e.).
-
Workup: Once the reaction has reached completion (typically >99% conversion), quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to ensure complete recovery of the product.
-
Purification: Combine the organic extracts and dry over an anhydrous drying agent (e.g., sodium sulfate). Filter the mixture and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to achieve high purity.
Application in the Synthesis of Aprepitant
This compound is a key chiral intermediate in the multi-step synthesis of Aprepitant, a potent and selective antagonist of the human neurokinin-1 (NK1) receptor. Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting. The stereochemistry of this building block is crucial for the final biological activity of the drug.
The synthesis of Aprepitant involves the coupling of the this compound-derived morpholine core with other chiral fragments. The precise orientation of the 4-fluorophenyl group, dictated by the stereocenter in the starting amino alcohol, is essential for high-affinity binding to the NK1 receptor.
Caption: A simplified workflow for the synthesis of Aprepitant.
Role in Neurokinin-1 (NK1) Receptor Signaling
Aprepitant functions by blocking the binding of Substance P (SP) to the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of SP to the NK1 receptor triggers a conformational change, leading to the activation of intracellular signaling cascades. These pathways are implicated in the physiological responses of nausea and vomiting.
Activation of the NK1 receptor primarily involves coupling to Gq and Gs G-proteins. This leads to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively. PLC activation results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Adenylyl cyclase activation increases cyclic AMP (cAMP) levels, activating protein kinase A (PKA). These signaling events ultimately lead to neuronal excitation and the emetic reflex. By competitively inhibiting the binding of Substance P, Aprepitant effectively blocks these downstream signaling events.[2][3][4]
Caption: Aprepitant blocks Substance P-mediated NK1 receptor signaling.
Conclusion
This compound is a cornerstone chiral building block for the synthesis of the important antiemetic drug Aprepitant. Its enantiopure synthesis, primarily through biocatalytic methods, highlights the growing importance of green chemistry in pharmaceutical manufacturing. A thorough understanding of its properties and the biological pathways it influences is essential for researchers and professionals in the field of drug discovery and development.
References
The Ascendant Therapeutic Potential of Fluorinated Amino Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino alcohol scaffolds represents a burgeoning frontier in medicinal chemistry. This guide delves into the core biological activities of these unique compounds, offering a comprehensive overview of their therapeutic promise. The introduction of fluorine can dramatically alter the physicochemical properties of amino alcohols, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These modifications have unlocked potent antimicrobial, anticancer, and enzyme-inhibitory activities, heralding a new wave of potential drug candidates.
Antimicrobial and Antifungal Activity
Fluorinated amino alcohols have demonstrated significant efficacy against a range of microbial and fungal pathogens. The presence of fluorine can enhance the compound's ability to penetrate cell membranes and interfere with essential cellular processes.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the minimum inhibitory concentrations (MIC) of select amino alcohol derivatives against various fungal strains. While not all compounds listed are fluorinated, they provide a baseline for understanding the impact of structural modifications on antifungal activity.
| Compound | Trichophyton rubrum (μg/mL) | Trichophyton mentagrophytes (μg/mL) | Candida albicans (μg/mL) | Reference |
| Amine Series (4b-4e) | ≤ 62.5 | ≤ 31.25 | ≤ 62.5 | [1][2] |
| Compound 4c | 7.8 | 15.62 | - | [1] |
| Amide 9c | - | - | 625 (fungistatic) | [1] |
| Aminothioxanthone 1 | 8-32 | 8-32 | - | [3] |
| Aminothioxanthone 1 | - | - | >32 (C. krusei) | [3] |
Note: The data for the amine and amide series represent a range of activities for a group of related compounds. Specific MIC values for individual fluorinated amino alcohols are often found within primary research articles.
Experimental Protocols: Antifungal Susceptibility Testing
The antifungal activity of fluorinated amino alcohols is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).
CLSI M38-A2 Protocol for Filamentous Fungi:
-
Inoculum Preparation: Fungal spores are harvested from fresh cultures and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80). The suspension is adjusted to a specific concentration using a spectrophotometer or hemocytometer.
-
Drug Dilution: The fluorinated amino alcohol is serially diluted in a microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the fungal spore suspension.
-
Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 48-96 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
CLSI M27-A3/S4 Protocol for Yeasts:
The protocol for yeasts is similar to that for filamentous fungi, with adjustments in the inoculum preparation and incubation conditions as specified in the CLSI guidelines.[2]
Anticancer Activity
The cytotoxic effects of fluorinated amino alcohols against various cancer cell lines are a significant area of investigation. Fluorination can enhance the compound's ability to induce apoptosis or inhibit key signaling pathways involved in cancer progression.
Data Presentation: Half-Maximal Inhibitory Concentrations (IC50)
The following table presents the IC50 values for various amino alcohol and related fluorinated compounds against several human cancer cell lines.
| Compound/Compound Class | Cell Line | IC50 (μM) | Reference |
| Free 1,2-Diamines (related to amino alcohols) | A2780, H322, LL, WiDr, C26-10, UMSCC-22B | 2.0 - 3.3 | [4] |
| Fluorinated Aminophenylhydrazines (Compound 6) | A549 (Lung Carcinoma) | 0.64 | [5] |
| 7-Azaindenoisoquinolines (16b) | Human Cancer Cell Lines (Mean) | 0.063 | [6] |
| 7-Azaindenoisoquinolines (17b) | Human Cancer Cell Lines (Mean) | 0.033 | [6] |
| β-amino alcohols with N-anthranyl group | Various Human Cancer Cell Lines | Comparable to Cisplatin | [7] |
| p-Fluorinated Hydroxamic Acid | - | 3.64 | [8] |
| p-Trifluoromethyl Hydroxamic Acid | - | 0.88 | [8] |
| Pentafluorobenzene Derivative | - | 1.51 | [8] |
Experimental Protocols: Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated amino alcohol for a specified duration (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[5]
Enzyme Inhibition
Fluorinated amino alcohols are potent inhibitors of various enzymes, including proteases and cytochrome P450 enzymes, which are critical targets in drug development. The electronegativity of fluorine can lead to stronger interactions with active site residues or the formation of stable transition-state analogs.
Data Presentation: Enzyme Inhibition Constants
The following table provides examples of inhibition data for compounds targeting specific enzymes.
| Inhibitor Class/Compound | Enzyme Target | Inhibition Metric | Value (μM) | Reference |
| Azole Inhibitors | Trypanosoma cruzi CYP51 | IC50 | Ketoconazole: 0.014, Itraconazole: 0.029, Posaconazole: 0.048 | [10] |
| Amino Acid Based Sulfonyl Fluorides | Chymotrypsin | Ki (Binding Affinity) | up to 22 | [11][12] |
Experimental Protocols: Enzyme Inhibition Assays
Fluorescence-Based CYP51 Inhibition Assay:
This high-throughput assay utilizes a fluorogenic substrate that is metabolized by CYP51 to produce a fluorescent product.[10][13]
-
Reagents: Recombinant T. cruzi CYP51, a fluorogenic substrate (e.g., BOMCC), and the test compound (fluorinated amino alcohol) are prepared in a suitable buffer.[10]
-
Reaction Mixture: The enzyme, substrate, and various concentrations of the inhibitor are combined in a microtiter plate.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Fluorescence Measurement: The increase in fluorescence over time is monitored using a fluorescence plate reader.[14]
-
IC50/Ki Calculation: The rate of the reaction at each inhibitor concentration is used to calculate the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Serine Protease Inhibition Assay:
Fluorogenic substrates are also commonly used to assess the inhibition of serine proteases.[15]
-
Substrate: A peptide substrate linked to a fluorescent reporter group (e.g., 7-amino-4-methylcoumarin, AMC) is used.[15]
-
Reaction: The protease, substrate, and inhibitor are incubated together. Cleavage of the substrate by the protease releases the fluorescent group, leading to an increase in fluorescence.
-
Detection: The fluorescence is measured over time to determine the reaction rate.
-
Data Analysis: The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations.[16]
Synthesis of Fluorinated Amino Alcohols
A common and effective method for synthesizing α-trifluoromethyl-β-amino alcohols involves the nucleophilic trifluoromethylation of α-amino aldehydes using the Ruppert-Prakash reagent (TMSCF3).[17]
Experimental Protocol: Synthesis of β-Amino-α-Trifluoromethyl Alcohols
-
Preparation of N-protected α-amino aldehyde: The starting material, an N-protected α-amino aldehyde, is prepared from the corresponding amino acid.
-
Trifluoromethylation: The α-amino aldehyde is reacted with (trifluoromethyl)trimethylsilane (TMS-CF3) in the presence of a catalyst, such as tetrabutylammonium fluoride (TBAF), in an anhydrous ether solvent.[17]
-
Desilylation: The resulting trimethylsilyl ether intermediate is then desilylated, typically through acidic hydrolysis, to yield the desired β-amino-α-trifluoromethyl alcohol.[17]
Visualizations
Logical Relationship: Fluorination and Biological Activity
Caption: Relationship between fluorination and enhanced biological properties.
Experimental Workflow: Synthesis of Trifluoromethylated Amino Alcohols
Caption: Synthesis of trifluoromethylated amino alcohols workflow.
Signaling Pathway: Enzyme Inhibition by Fluorinated Amino Alcohols
Caption: Enzyme inhibition by fluorinated amino alcohols.
References
- 1. scienceopen.com [scienceopen.com]
- 2. In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity of long chain 2-amino alcohols and 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors [mdpi.com]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel irreversible serine protease inhibitors using amino acid based sulfonyl fluorides as an electrophilic trap. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Synthesis and biological evaluation of novel irreversible serine protease inhibitors using amino acid based sulfonyl fluorides as an electrophilic trap. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. andrew.cmu.edu [andrew.cmu.edu]
- 17. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Chiral 1,2-Amino Alcohols in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chiral 1,2-amino alcohols, also known as β-amino alcohols, are a class of organic compounds containing adjacent carbon atoms bearing an amino and a hydroxyl group, with at least one of these carbons being a stereocenter. This structural motif is a cornerstone in medicinal chemistry, appearing in a vast number of natural products, active pharmaceutical ingredients (APIs), and chiral catalysts.[1][2][3][4] Their prevalence stems from their ability to form key hydrogen bonding interactions with biological targets and their utility as versatile chiral building blocks in asymmetric synthesis.[4][5] It is estimated that over 80 FDA-approved drugs and more than 2,000 natural products contain the 1,2-amino alcohol fragment, highlighting their profound impact on drug discovery and development.[1]
The specific stereochemistry of the amino and hydroxyl groups is often critical for biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[5] This underscores the importance of enantioselective synthesis in producing single-enantiomer drugs to maximize therapeutic efficacy and minimize adverse effects.[6] This guide provides a comprehensive overview of the significance of chiral 1,2-amino alcohols, detailing their applications, key synthetic methodologies with experimental protocols, and their interaction with crucial biological signaling pathways.
Prominent Drugs Featuring the Chiral 1,2-Amino Alcohol Scaffold
The chiral 1,2-amino alcohol moiety is a key pharmacophore in several classes of drugs, most notably β-blockers, which are used to treat cardiovascular conditions like hypertension, angina, and arrhythmias. The stereochemistry of the hydroxyl-bearing carbon is crucial for their antagonist activity at β-adrenergic receptors. The (S)-enantiomer is typically the more active form.[7]
| Drug | Class | Target(s) | (S)-Enantiomer Activity |
| Propranolol | Non-selective β-blocker | β1 and β2-adrenergic receptors | 98-100 times more active than the (R)-enantiomer[7] |
| Atenolol | β1-selective blocker | β1-adrenergic receptor | The (S)-enantiomer is responsible for the β-blocking activity. |
| Metoprolol | β1-selective blocker | β1-adrenergic receptor | The (S)-enantiomer is the active β1-adrenergic antagonist. |
| Betaxolol | β1-selective blocker | β1-adrenergic receptor | The (S)-enantiomer possesses the therapeutic activity.[8] |
| Bisoprolol | β1-selective blocker | β1-adrenergic receptor | The (S)-enantiomer is the active β1-adrenergic antagonist.[9] |
| Phenylephrine | α1-adrenergic agonist | α1-adrenergic receptor | Used as a decongestant. The (R)-enantiomer is the active form.[10] |
| Ritonavir | HIV protease inhibitor | HIV protease | A key component of highly active antiretroviral therapy (HAART). |
| Lopinavir | HIV protease inhibitor | HIV protease | Used in combination with Ritonavir for the treatment of HIV/AIDS. |
Core Synthetic Strategies and Experimental Protocols
The efficient and stereocontrolled synthesis of chiral 1,2-amino alcohols is a major focus of organic chemistry. Several powerful strategies have been developed, ranging from classical resolutions to modern asymmetric catalytic methods.
Synthesis from the Chiral Pool: Reduction of α-Amino Acids
One of the most straightforward methods for preparing chiral 1,2-amino alcohols is the reduction of naturally occurring α-amino acids, which serve as inexpensive and enantiopure starting materials.[5]
Experimental Protocol: Synthesis of (S)-Valinol from (S)-Valine
Materials:
-
(S)-Valine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
A solution of (S)-valine (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while cooling in an ice bath.
-
The resulting granular precipitate is filtered off and washed thoroughly with THF and diethyl ether.
-
The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude (S)-valinol.
-
The crude product can be purified by distillation or recrystallization.
Asymmetric Hydrogenation of α-Amino Ketones
The catalytic asymmetric hydrogenation of prochiral α-amino ketones is a highly efficient method for producing enantiomerically enriched 1,2-amino alcohols.[10][11] Chiral iridium and ruthenium catalysts are often employed for this transformation.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an α-Amino Ketone
Materials:
-
α-Amino ketone hydrochloride substrate
-
[Ir(COD)Cl]₂ (Iridium catalyst precursor)
-
Chiral ligand (e.g., (R)-Spiro-ligand)
-
Methanol (MeOH)
-
Potassium hydroxide (KOH)
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
In a glovebox, the α-amino ketone hydrochloride (1.0 mmol), [Ir(COD)Cl]₂ (0.0025 mmol, 0.5 mol %), and the chiral ligand (0.0055 mmol, 1.1 mol %) are placed in a vial.
-
Anhydrous methanol (5 mL) is added, and the mixture is stirred for 10 minutes.
-
A solution of KOH (1.1 mmol) in methanol (1 mL) is added, and the mixture is stirred for another 10 minutes.
-
The resulting solution is transferred to a high-pressure autoclave.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to 50 atm of H₂.
-
The reaction is stirred at room temperature for 12-24 hours.
-
After the reaction, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral 1,2-amino alcohol.
-
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless asymmetric aminohydroxylation is a powerful method for the direct conversion of olefins into chiral N-protected 1,2-amino alcohols.[12][13] This reaction utilizes an osmium catalyst and a chiral ligand to achieve high enantioselectivity.
Experimental Protocol: Asymmetric Aminohydroxylation of Styrene
Materials:
-
Styrene
-
N-bromoacetamide (as the nitrogen source)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
Chiral ligand (e.g., (DHQ)₂PHAL)
-
n-Propanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred mixture of n-propanol and water (1:1, 0.2 M based on olefin) are added the chiral ligand (0.055 equiv), potassium osmate(VI) dihydrate (0.04 equiv), and N-bromoacetamide (1.1 equiv).
-
The mixture is stirred until all solids dissolve.
-
The reaction mixture is cooled to 0 °C, and styrene (1.0 equiv) is added.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per mmol of osmium).
-
The mixture is stirred for 30 minutes, then diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the protected chiral 1,2-amino alcohol.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Chiral Analysis of 1,2-Amino Alcohols
Determining the enantiomeric purity of the synthesized 1,2-amino alcohols is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Experimental Protocol: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD)
Procedure:
-
Sample Preparation: A dilute solution of the 1,2-amino alcohol (or a suitable derivative) is prepared in the mobile phase.
-
Mobile Phase Selection: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a specific ratio (e.g., 90:10 v/v).[14] For basic compounds, a small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape.[14] For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be used.[14]
-
Chromatographic Conditions:
-
Flow rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Column Temperature: Usually ambient, but can be controlled for better resolution.
-
-
Analysis: The sample is injected onto the column. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.
Interaction with Biological Signaling Pathways: The β-Adrenergic Receptor
Many drugs containing the chiral 1,2-amino alcohol motif, such as β-blockers, exert their therapeutic effects by modulating the activity of G-protein coupled receptors (GPCRs).[5][15] The β-adrenergic receptors are a class of GPCRs that respond to the catecholamines epinephrine and norepinephrine.[2]
The binding of an agonist (like norepinephrine) to a β-adrenergic receptor triggers a conformational change, leading to the activation of a stimulatory G-protein (Gs).[2][16] The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP).[17] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a physiological response, such as an increased heart rate and force of contraction.[5][17][18] β-blockers, which are antagonists, bind to the receptor but do not elicit this response, thereby blocking the effects of norepinephrine and epinephrine.
Signaling Pathway Diagrams
Caption: Canonical β-adrenergic receptor signaling pathway.
Caption: General workflow for asymmetric synthesis and analysis.
Conclusion
Chiral 1,2-amino alcohols are undeniably a privileged scaffold in medicinal chemistry, integral to the structure and function of a wide array of therapeutic agents. Their synthesis continues to be an active area of research, with a strong emphasis on the development of more efficient, selective, and sustainable catalytic methods. A thorough understanding of their synthesis, chiral analysis, and mechanism of action at the molecular level is essential for the modern drug discovery and development professional. The continued exploration of new synthetic routes and biological applications for these versatile molecules will undoubtedly lead to the development of novel and improved medicines in the future.
References
- 1. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol [mdpi.com]
- 10. Enantioselective synthesis of chiral 1,2-amino alcohols via asymmetric hydrogenation of α-amino ketones with chiral spiro iridium catalysts - Beijing Institute of Technology [pure.bit.edu.cn]
- 11. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 13. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of (R)-2-Amino-2-(4-fluorophenyl)ethanol and its Analogs in Modern Drug Discovery: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the chiral building block (R)-2-Amino-2-(4-fluorophenyl)ethanol and its structural analogs, highlighting their critical role in the synthesis of contemporary pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the synthesis, application, and biological significance of this class of compounds.
Introduction: The Importance of Chiral Building Blocks
Chiral molecules are fundamental in drug discovery, as the stereochemistry of a drug candidate profoundly influences its pharmacological and toxicological properties. This compound (CAS: 174770-74-2) is a key chiral amino alcohol that serves as a versatile synthon for creating complex, stereochemically defined active pharmaceutical ingredients (APIs).[1] Its fluorinated phenyl ring and chiral amino alcohol moiety make it a valuable precursor for drugs targeting a wide range of biological systems. While direct synthesis of a marketed drug from this specific molecule is not prominently documented in publicly available literature, its structural analog, (R)-2-amino-1-phenylethanol, is a crucial intermediate in the synthesis of the highly successful drug, Mirabegron.
Case Study: Mirabegron - A β3-Adrenergic Receptor Agonist
Mirabegron, marketed as Myrbetriq®, is a first-in-class β3-adrenergic receptor agonist used for the treatment of overactive bladder (OAB).[2][3] The synthesis of Mirabegron showcases the utility of chiral 2-amino-1-phenylethanol derivatives.
Synthesis of Mirabegron
The synthesis of Mirabegron involves a multi-step process where a key step is the reductive amination of an intermediate with an (R)-2-amino-1-phenylethanol derivative. This reaction establishes the crucial stereocenter necessary for the drug's selective interaction with its biological target.
Experimental Protocol: Reductive Amination in Mirabegron Synthesis
The following protocol is a generalized representation based on synthetic routes described in patent literature.
Materials:
-
Mirabegron intermediate C (an aldehyde or ketone precursor)
-
(R)-2-amino-1-phenylethanol
-
Reductive agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
The Mirabegron intermediate C and (R)-2-amino-1-phenylethanol are dissolved in the anhydrous solvent under an inert atmosphere.
-
The mixture is stirred at a controlled temperature, often at or below room temperature.
-
The reductive agent is added portion-wise to the reaction mixture.
-
The reaction is monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched by the addition of water or a suitable aqueous solution.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired Mirabegron precursor.
Workflow for Mirabegron Synthesis
Caption: A generalized workflow for the synthesis of Mirabegron.
Mechanism of Action and Signaling Pathway
Mirabegron selectively activates β3-adrenergic receptors in the detrusor (bladder) muscle.[4][5][6] This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn promotes the relaxation of the detrusor muscle.[5][7] This relaxation increases bladder capacity and reduces the symptoms of OAB.[4][6]
Mirabegron Signaling Pathway
Caption: The signaling pathway of Mirabegron in bladder smooth muscle cells.
Quantitative Pharmacological Data
The efficacy and selectivity of Mirabegron have been quantified in various studies.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (cAMP accumulation) | |||
| Human β3-AR | 22.4 nM | CHO cells | [8] |
| Human β1-AR | >10,000 nM | CHO cells | [8] |
| Human β2-AR | >10,000 nM | CHO cells | [8] |
| EC50 (Bladder strip relaxation) | |||
| Rat Bladder | 5.1 µM | Pre-contracted with carbachol | [8] |
| Human Bladder | 0.78 µM | Pre-contracted with carbachol | [8] |
Potential Application in the Synthesis of Aprepitant
Aprepitant (Emend®) is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[9] Its structure contains a 4-fluorophenyl group and a morpholine ring, which is derived from a chiral amino alcohol. While specific synthetic routes starting from this compound are not definitively published, the structural similarities suggest its potential as a key starting material or intermediate. The synthesis of Aprepitant involves the coupling of an enantiopure trifluoromethylated phenyl ethanol with a racemic morpholine precursor, highlighting the importance of chiral alcohols in its assembly.[9]
Logical Relationship in Aprepitant Synthesis
Caption: The potential role of the title compound in the synthesis of Aprepitant.
Biocatalytic Synthesis of Chiral Amino Alcohols
The demand for enantiomerically pure chiral amino alcohols has driven the development of biocatalytic methods for their synthesis. Enzymes such as transaminases, alcohol dehydrogenases, and lipases offer highly selective and environmentally friendly alternatives to traditional chemical synthesis.[10][11][12][13] These enzymatic routes can produce chiral amino alcohols with high enantiomeric excess (ee) and yield, making them attractive for industrial-scale production of pharmaceutical intermediates.
Conclusion
This compound and its analogs are indispensable chiral building blocks in drug discovery. The synthesis of Mirabegron serves as a prime example of how these molecules enable the creation of highly selective and effective drugs. The intricate stereochemistry provided by these synthons is crucial for the precise molecular interactions required for therapeutic efficacy. Future advancements in both chemical and biocatalytic synthesis will undoubtedly expand the utility of this important class of molecules in the development of novel therapeutics.
References
- 1. This compound;CAS No.:174770-74-2 [chemshuttle.com]
- 2. Mirabegron: A Beta-3 Agonist for Overactive Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Action | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
- 5. What is the mechanism of Mirabegron? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Mirabegron in overactive bladder patients: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aprepitant - Wikipedia [en.wikipedia.org]
- 10. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals | MDPI [mdpi.com]
- 11. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 12. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (R)-2-Amino-2-(4-fluorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol of significant interest in pharmaceutical research and development due to its potential as a building block in the synthesis of bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented, along with a workflow diagram for spectroscopic analysis.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₀FNO
-
Molecular Weight: 155.17 g/mol
-
CAS Number: 174770-74-2[1]
-
Appearance: Typically a white to off-white solid.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is based on established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.40 - 7.30 | Multiplet | 2H | Aromatic (meta to F) |
| ~ 7.10 - 7.00 | Multiplet | 2H | Aromatic (ortho to F) |
| ~ 4.10 - 4.00 | Multiplet | 1H | CH (methine) |
| ~ 3.65 - 3.55 | Multiplet | 1H | CH₂ (methylene) |
| ~ 3.50 - 3.40 | Multiplet | 1H | CH₂ (methylene) |
| Variable | Broad Singlet | 3H | NH₂, OH |
Note: The chemical shifts of NH₂ and OH protons are variable and depend on the solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 163 - 160 (d, ¹JCF ≈ 245 Hz) | Aromatic (C-F) |
| ~ 138 - 136 | Aromatic (C-CH) |
| ~ 128 - 126 (d, ³JCF ≈ 8 Hz) | Aromatic (CH, meta to F) |
| ~ 116 - 114 (d, ²JCF ≈ 21 Hz) | Aromatic (CH, ortho to F) |
| ~ 68 - 66 | CH₂ (methylene) |
| ~ 58 - 56 | CH (methine) |
Note: The aromatic carbon signals are split due to coupling with the fluorine atom.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2960 - 2850 | Medium | Aliphatic C-H stretching |
| 1610 - 1590 | Medium | Aromatic C=C bending |
| 1520 - 1500 | Strong | Aromatic C=C bending |
| 1230 - 1210 | Strong | C-F stretching |
| 1100 - 1000 | Strong | C-O stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass-to-Charge Ratios (m/z) for Common Adducts [2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 156.08193 |
| [M+Na]⁺ | 178.06387 |
| [M-H]⁻ | 154.06737 |
| [M+NH₄]⁺ | 173.10847 |
| [M+K]⁺ | 194.03781 |
| [M+H-H₂O]⁺ | 138.07191 |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Reference: TMS at 0 ppm or the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum. Phase and baseline corrections should be performed. Chemical shifts are reported in parts per million (ppm) relative to the reference.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Lower the ATR press to ensure firm and even contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution may be acidified (e.g., with 0.1% formic acid) to promote protonation for positive ion mode or basified for negative ion mode.
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Orbitrap.
-
Mode: Positive or negative ion detection.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu).
-
For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any other adducts. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.
Workflow and Pathway Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of a small molecule.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Phenylethanolamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorination can profoundly alter a compound's physicochemical and biological properties, including its metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive technical overview of the physical and chemical properties of fluorinated phenylethanolamines, a class of compounds with significant potential in drug discovery, particularly as modulators of adrenergic and other receptor systems. This document details their synthesis, analytical characterization, and the impact of fluorination on their biological activity, offering valuable insights for researchers in the field.
Physicochemical Properties
Fluorination of the phenyl ring in phenylethanolamines brings about predictable yet powerful changes in their electronic and steric properties. These modifications, in turn, influence key physicochemical parameters that are critical for drug development, such as acidity (pKa), lipophilicity (logP), and solubility.
Impact of Fluorination on Key Properties
-
Increased Lipophilicity: The introduction of fluorine atoms generally increases a molecule's affinity for lipid environments. This can enhance membrane permeability and absorption in biological systems.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation by enzymes. This often leads to a longer biological half-life.[1]
-
Altered pKa and Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect. This can lower the pKa of the amine group, reducing its basicity. The position of the fluorine atom on the aromatic ring has a significant impact on the magnitude of this effect.[1]
-
Modulated Conformation and Binding: The steric and electronic influence of fluorine can alter the three-dimensional shape of the molecule and its interactions with biological targets, potentially leading to increased binding affinity and selectivity.[1]
Quantitative Physicochemical Data
Table 1: Physical Properties of Phenylethanolamine and Fluorinated Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phenylethanolamine | C₈H₁₁NO | 137.18 | 56-57 | 157-160 @ 17 mmHg |
| 2-Fluorophenylethanolamine | C₈H₁₀FNO | 155.17 | Data not available | Data not available |
| 3-Fluorophenylethanolamine | C₈H₁₀FNO | 155.17 | Data not available | Data not available |
| 4-Fluorophenylethanolamine | C₈H₁₀FNO | 155.17 | Data not available | Data not available |
Note: Experimental data for the melting and boiling points of specific fluorinated phenylethanolamine isomers are limited in the publicly available literature.
Table 2: Chemical Properties of Phenylethanolamine and Fluorinated Derivatives
| Compound | pKa (of conjugate acid) | logP |
| Phenylethanolamine | 8.90 | Data not available |
| 2-Fluorophenylethanolamine | Estimated 8.5-8.7 | Data not available |
| 3-Fluorophenylethanolamine | Estimated 8.6-8.8 | Data not available |
| 4-Fluorophenylethanolamine | Estimated 8.7-8.9 | Data not available |
Note: The pKa values for the fluorinated derivatives are estimates based on the electron-withdrawing effects of fluorine. The logP values are expected to be slightly higher than that of the parent compound due to the lipophilic nature of fluorine, but specific experimental values are not widely reported.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of fluorinated phenylethanolamines.
Synthesis of Fluorinated Phenylethanolamines
A common synthetic route to phenylethanolamines involves the reduction of a corresponding α-amino ketone or the reduction of a cyanohydrin derived from a benzaldehyde. The synthesis of fluorinated analogs typically starts from the corresponding fluorinated benzaldehyde or acetophenone.
Protocol 1: Synthesis of 4-Fluorophenylethanolamine (Illustrative Example)
This protocol describes a potential synthetic route.
Workflow for Synthesis of 4-Fluorophenylethanolamine
Caption: Synthetic workflow for 4-Fluorophenylethanolamine.
Materials:
-
4-Fluoroacetophenone
-
Copper(II) bromide or other suitable brominating agent
-
Benzylamine
-
Sodium borohydride (NaBH₄) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)
-
Appropriate solvents (e.g., Chloroform, Methanol, Ethyl acetate)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Bromination: Reflux 4-fluoroacetophenone with a suitable brominating agent (e.g., copper(II) bromide in chloroform/ethyl acetate) to yield α-bromo-4-fluoroacetophenone. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Purification: After completion, cool the reaction mixture, filter, and concentrate the filtrate. Purify the crude product by recrystallization or column chromatography.
-
Amination: React the purified α-bromo-4-fluoroacetophenone with benzylamine in a suitable solvent.
-
Reduction: Reduce the resulting α-benzylamino-4-fluoroacetophenone using a reducing agent like sodium borohydride in methanol.
-
Debenzylation: If benzylamine was used for protection, perform catalytic hydrogenation (H₂ gas with Pd/C catalyst) to remove the benzyl group and yield the final product, 4-fluorophenylethanolamine.
-
Workup and Purification: After each step, perform appropriate aqueous workup (e.g., washing with NaHCO₃ solution and brine), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the final product by column chromatography or recrystallization.
Analytical Characterization
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
Workflow for HPLC Analysis of Fluorinated Phenylethanolamines
References
The Cornerstone of Chirality: An In-depth Technical Guide to the Discovery and Significance of Chiral Amino Alcohol Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amino alcohols are a privileged class of organic compounds, distinguished by the presence of both an amine and an alcohol functional group attached to a stereogenic carbon framework. This unique structural motif is not merely a synthetic curiosity but a cornerstone in the fields of medicinal chemistry and asymmetric synthesis. The specific three-dimensional arrangement of these functional groups is often the key to their profound biological activity and their efficacy as catalysts and chiral auxiliaries.[1] Enantiomerically pure amino alcohols are indispensable building blocks in the pharmaceutical industry, forming the core of a wide array of therapeutic agents, from beta-blockers to cutting-edge antiviral and anticancer drugs.[1] This technical guide provides a comprehensive exploration of the discovery, synthesis, and profound significance of chiral amino alcohol scaffolds, offering detailed methodologies and quantitative data to support researchers and professionals in drug development and chemical synthesis.
Historical Perspective and Key Milestones
The journey of chiral amino alcohols from academic novelties to indispensable tools in synthesis began with early observations in natural products. However, the deliberate, stereocontrolled synthesis of these molecules remained a significant hurdle for chemists for many years. A paradigm shift occurred with the advent of asymmetric synthesis in the latter half of the 20th century. Pioneers like E.J. Corey and B.M. Trost developed foundational methods that enabled the selective synthesis of single enantiomers.
A pivotal moment in the synthesis of chiral amino alcohols was the development of the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction). In 1981, Itsuno and his team reported the use of a chiral complex for the enantioselective reduction of ketones.[2] This was significantly advanced in 1987 by E.J. Corey, who introduced the use of an oxazaborolidine catalyst derived from a chiral amino alcohol, most notably (S)-prolinol.[2] This method provided a reliable and highly enantioselective route to chiral secondary alcohols, which are direct precursors to many chiral amino alcohols, often with excellent enantiomeric excess (>95% ee).[2][3]
Another landmark achievement was the Sharpless Asymmetric Aminohydroxylation (AA) . This powerful reaction, developed by K. Barry Sharpless, allows for the direct conversion of an alkene into a 1,2-amino alcohol in a single catalytic step with high enantioselectivity.[4] The reaction utilizes an osmium catalyst in conjunction with a chiral ligand derived from cinchona alkaloids to control the stereochemical outcome.[4]
The development of chiral auxiliaries , such as the oxazolidinones pioneered by David A. Evans, provided another robust strategy. These auxiliaries temporarily attach to a substrate to direct a stereoselective reaction, such as an aldol addition, and are subsequently removed to reveal the chiral product. This method has been instrumental in the diastereoselective synthesis of syn- and anti-1,3-amino alcohols.
These seminal discoveries, along with subsequent advancements in asymmetric transfer hydrogenation and biocatalysis, have firmly established a diverse and powerful toolbox for the synthesis of a vast array of chiral amino alcohol scaffolds.
Core Synthetic Strategies
The synthesis of chiral amino alcohols can be broadly categorized into several key approaches, each with its own set of advantages and limitations.
Synthesis from the Chiral Pool
One of the most straightforward and traditional methods for synthesizing chiral amino alcohols is to start from readily available, enantiomerically pure natural products, a concept known as "chiral pool" synthesis. The most common starting materials for this approach are the proteinogenic α-amino acids.[4]
A simple chemical reduction of the carboxylic acid moiety of an amino acid yields the corresponding chiral 1,2-amino alcohol. This method leverages the high optical purity of the starting amino acid to produce an enantiomerically pure product.
-
Advantages: High enantiopurity, readily available and often inexpensive starting materials.[4]
-
Limitations: The structural diversity of the resulting amino alcohols is limited to the side chains of the naturally occurring amino acids.[4]
Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones, particularly α-amino ketones, is a powerful and widely used strategy.
This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, to mediate the enantioselective reduction of ketones with borane.[2][3] The reaction proceeds through a highly organized, six-membered transition state where the catalyst coordinates both the borane and the ketone, directing the hydride transfer to a specific face of the carbonyl group.[5]
-
Key Features: Predictable stereochemistry, excellent enantioselectivity (often >95% ee), and a broad substrate scope.[2][5]
Asymmetric transfer hydrogenation utilizes a transition metal catalyst, typically ruthenium or rhodium, complexed with a chiral diamine ligand. Common hydrogen sources include formic acid or isopropanol. This method has proven to be highly effective for the direct reduction of unprotected α-amino ketones to chiral 1,2-amino alcohols with exceptional enantioselectivity (>99% ee) and high yields.
Asymmetric Oxidation of Olefins
The functionalization of carbon-carbon double bonds provides a versatile entry point to vicinal (1,2-) amino alcohols. The methodologies developed by K. Barry Sharpless are particularly noteworthy.
This reaction directly transforms an alkene into a 1,2-amino alcohol in a single, catalytic step.[4] It employs osmium tetroxide (OsO₄) as the catalyst, a nitrogen source (such as a chloramine salt), and a chiral cinchona alkaloid-derived ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).[4] The chiral ligand is crucial for both accelerating the reaction and controlling the enantiofacial selectivity of the addition across the double bond.[4]
-
Key Features: A direct and elegant method for the synthesis of vicinal amino alcohols. However, regioselectivity can sometimes be a challenge, as the amine and hydroxyl groups can add in two different orientations. The choice of ligand and solvent can influence this outcome.[4]
An alternative two-step approach involves the highly enantioselective epoxidation of an allylic alcohol to form a chiral epoxy alcohol. This is followed by a regioselective ring-opening of the epoxide with a nitrogen nucleophile, such as an azide, which is then reduced to the amine. This sequence provides excellent control over both the regio- and stereochemistry of the final amino alcohol.
Biocatalytic Synthesis
The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods.[1] Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source. These biocatalytic reactions typically operate under mild conditions (ambient temperature and pressure) and often achieve exceptionally high enantioselectivity (>99% ee).[1]
Significance in Drug Development and Medicinal Chemistry
The unique structural and stereochemical features of chiral amino alcohols make them highly valuable scaffolds in drug design. The presence of both a hydrogen bond donor (hydroxyl and amino groups) and a hydrogen bond acceptor (the nitrogen lone pair) allows for specific and strong interactions with biological targets like enzymes and receptors.[1] This molecular recognition is fundamental to the efficacy and safety of many pharmaceuticals.[1]
Chiral amino alcohol motifs are prevalent in a wide range of therapeutic agents, including:
-
Beta-blockers: Drugs like (S)-Propranolol, used to treat hypertension and angina, contain a chiral 1,3-amino alcohol core. The stereochemistry is critical for its activity.
-
Antivirals: Many HIV protease inhibitors incorporate chiral amino alcohol scaffolds to mimic the transition state of peptide bond cleavage, thereby inhibiting the viral enzyme.[6] The HIV integrase inhibitor, Elvitegravir, also features a chiral amino alcohol moiety.
-
Anticancer Drugs: The side chain of the highly successful anticancer drug Taxol (Paclitaxel) is a complex chiral amino alcohol derivative, which is crucial for its biological activity.[1]
Beyond their direct incorporation into drug molecules, chiral amino alcohols are also widely used as chiral auxiliaries and ligands in asymmetric synthesis, enabling the production of other complex chiral molecules.
Quantitative Data
The following tables summarize the performance of various key synthetic methods for producing chiral amino alcohols, highlighting yield, enantiomeric excess (ee), and diastereomeric ratio (dr) where applicable.
Table 1: Corey-Itsuno Reduction of Various Ketones
| Ketone Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-CBS | 97 | 96.5 | [7] |
| 1-Tetralone | (S)-CBS | 95 | 98 | [7] |
| 2-Chloroacetophenone | (R)-CBS | 92 | 95 | [7] |
| Propiophenone | (S)-CBS | 98 | 97 | [7] |
| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | 89 | 91 | [8] |
Table 2: Sharpless Asymmetric Aminohydroxylation of Various Olefins
| Olefin Substrate | Ligand | Nitrogen Source | Yield (%) | ee (%) | Reference |
| Methyl cinnamate | (DHQ)₂-PHAL | TsNClNa | 90 | >99 | [9] |
| Styrene | (DHQD)₂-PHAL | CbzNClNa | 75 | 96 | [9] |
| 1-Hexene | (DHQ)₂-PHAL | AcNHBr | 85 | 92 | [6] |
| trans-Stilbene | (DHQD)₂-PHAL | TsNClNa | 94 | 99 | [4] |
| Methyl crotonate | (DHQ)₂-PHAL | MsNClNa | 88 | 95 | [9] |
Table 3: Enantioselective Addition of Diethylzinc to Aldehydes with Chiral Amino Alcohol Catalysts
| Aldehyde | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| Benzaldehyde | (-)-DAIB | 97 | 98 | [10] |
| 4-Chlorobenzaldehyde | (1R,2S)-N,N-dibutylnorephedrine | 95 | 96 | [11] |
| 2-Naphthaldehyde | TADDOL | >95 | 99 | [10] |
| Cyclohexanecarboxaldehyde | (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | 92 | 98 | [1] |
| Furfural | Fructose-derived β-amino alcohol | 85 | 94 | [12] |
Table 4: Diastereoselective Evans Aldol Reaction
| N-Acyloxazolidinone | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-benzyl-N-propionyloxazolidin-2-one | Isobutyraldehyde | >99:1 | 95 | [13] |
| (R)-4-phenyl-N-propionyloxazolidin-2-one | Benzaldehyde | 98:2 | 92 | [13] |
| (S)-4-isopropyl-N-propionyloxazolidin-2-one | Acetaldehyde | >99:1 | 90 | [13] |
| (S)-4-benzyl-N-butyryloxazolidin-2-one | Propionaldehyde | 97:3 | 88 | [14] |
Experimental Protocols
Protocol 1: Corey-Itsuno Reduction of Acetophenone
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.).
-
Cool the flask to 0 °C in an ice bath and slowly add the borane-THF complex (0.6 eq.) while maintaining the temperature below 5 °C. Stir the mixture for 10 minutes.
-
In a separate flask, dissolve acetophenone (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of acetophenone to the catalyst-borane mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or by NMR analysis of a Mosher's ester derivative.
Protocol 2: Sharpless Asymmetric Aminohydroxylation of Methyl Cinnamate
Materials:
-
Methyl cinnamate
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
(DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)
-
Chloramine-T trihydrate
-
tert-Butanol
-
Water
-
Sodium hydroxide
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of tert-butanol and water (1:1 v/v).
-
Add chloramine-T trihydrate (1.1 eq.) and sodium hydroxide (1.0 eq.) to the solvent mixture and stir until dissolved.
-
Add the chiral ligand (DHQ)₂PHAL (0.05 eq.) and potassium osmate(VI) dihydrate (0.04 eq.) to the reaction mixture. Stir until the catalyst and ligand are fully dissolved.
-
Add methyl cinnamate (1.0 eq.) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture will typically change color. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding sodium sulfite (1.5 g per 100 mL of reaction volume) and stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected chiral amino alcohol.
-
Determine the enantiomeric excess by chiral HPLC.
Protocol 3: Synthesis of an Evans Oxazolidinone Chiral Auxiliary
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Sodium carbonate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Lithium borohydride (LiBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl carbonate
-
Sodium ethoxide
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
N-Boc Protection: To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq.) in a 2:1 mixture of dioxane and water, add sodium carbonate (2.5 eq.). Cool the mixture to 0 °C and add Boc₂O (1.1 eq.). Allow the reaction to warm to room temperature and stir for 3 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Boc protected amino ester.
-
Reduction to the Amino Alcohol: Dissolve the N-Boc protected amino ester in anhydrous THF and cool to 0 °C. Add LiBH₄ (1.5 eq.) portion-wise. Stir at 0 °C for 30 minutes and then at room temperature for 2 hours. Quench the reaction by the slow addition of water, followed by 1 M HCl. Extract with ethyl acetate, wash with brine, dry, and concentrate to obtain the N-Boc protected amino alcohol.
-
Cyclization to the Oxazolidinone: To the crude N-Boc protected amino alcohol, add diethyl carbonate and a catalytic amount of sodium ethoxide. Heat the mixture to 135-150 °C and stir for 2-3 hours, allowing the ethanol byproduct to distill off. Cool the reaction mixture and purify by flash column chromatography to afford the (S)-4-benzyl-2-oxazolidinone.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action for HIV inhibitors targeting the viral life cycle.
Caption: Signaling pathway of beta-adrenergic receptor and its inhibition by beta-blockers.
Experimental and Logical Workflows
Caption: Logical workflow of major synthetic strategies for chiral amino alcohols.
Conclusion
The discovery and development of synthetic methodologies for chiral amino alcohol scaffolds represent a significant achievement in modern organic chemistry. From their origins in the chiral pool to sophisticated catalytic asymmetric transformations, the ability to produce these molecules with high enantiopurity has had a profound impact on drug development and the synthesis of complex natural products. The structural motifs provided by chiral amino alcohols are central to the biological activity of numerous life-saving drugs. As our understanding of asymmetric synthesis and biocatalysis continues to deepen, we can anticipate the development of even more efficient and selective methods for the synthesis of these vital chiral building blocks, further empowering the creation of novel therapeutics and advanced materials.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Sharpless oxyamination - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins [organic-chemistry.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 11. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Enantioselective Synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol, a chiral building block of significant interest in the pharmaceutical industry. The synthesis of enantiomerically pure amino alcohols is a critical step in the development of many active pharmaceutical ingredients (APIs). This guide explores and compares key asymmetric synthesis methodologies, offering detailed experimental procedures and data to support researchers in this field.
Core Synthetic Strategies
The enantioselective synthesis of this compound can be effectively achieved through several modern catalytic methods. The primary approaches focus on the asymmetric reduction of the prochiral ketone, 2-amino-1-(4-fluorophenyl)ethanone. The most prominent and efficient methods include:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane source, affording the desired alcohol with high enantiomeric excess.
-
Noyori Asymmetric Hydrogenation: This powerful technique employs a ruthenium catalyst complexed with a chiral diphosphine ligand (e.g., BINAP) to achieve highly enantioselective hydrogenation of the ketone.
-
Biocatalysis using Ketoreductases (KREDs) or Transaminases (TAs): Enzymatic methods offer high selectivity and operate under mild reaction conditions. Ketoreductases can directly reduce the ketone to the chiral alcohol, while transaminases can be used in a kinetic resolution or an asymmetric synthesis approach starting from the corresponding amine.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for the different enantioselective methods for the synthesis of this compound and analogous compounds. This allows for a direct comparison of their efficiency and stereoselectivity.
| Method | Catalyst/Enzyme | Key Reagents | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide | 2-Amino-1-(4-fluorophenyl)ethanone | THF | -20 to 0 | 2 - 6 | >90 | >95 |
| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | H₂ (gas) | 2-Amino-1-(4-fluorophenyl)ethanone HCl salt | Methanol | 25 - 50 | 12 - 24 | ~95 | >99 |
| Biocatalysis (Ketoreductase) | Ketoreductase (e.g., from Rhodococcus erythropolis) | NADPH (cofactor), Isopropanol (co-substrate) | 2-Amino-1-(4-fluorophenyl)ethanone | Buffer/DMSO | 25 - 35 | 24 - 48 | >90 | >99 |
| Biocatalysis (Transaminase) | (R)-selective ω-Transaminase | Isopropylamine (amine donor), PLP (cofactor) | 2-Amino-1-(4-fluorophenyl)ethanone | Buffer | 30 - 40 | 24 - 72 | Variable | >99 |
Experimental Protocols
This section provides a detailed methodology for the highly efficient Corey-Bakshi-Shibata (CBS) reduction for the synthesis of this compound.
Protocol: Enantioselective Synthesis via CBS Reduction
This protocol details the asymmetric reduction of 2-amino-1-(4-fluorophenyl)ethanone hydrochloride using an in-situ generated chiral oxazaborolidine catalyst.
Materials:
-
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Nitrogen gas atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (1.90 g, 10 mmol).
-
Neutralization and Dissolution: To the flask, add anhydrous THF (40 mL) and triethylamine (1.54 mL, 11 mmol) at room temperature to neutralize the hydrochloride salt. Stir the mixture for 15 minutes.
-
Catalyst Addition: Cool the suspension to 0°C in an ice bath. Add the (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 mL, 1 mmol, 10 mol%) dropwise to the stirred mixture.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (1.2 mL, ~12 mmol) dropwise to the reaction mixture at 0°C over a period of 30 minutes. A slight evolution of gas may be observed.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow dropwise addition of methanol (5 mL) at 0°C to destroy any excess borane.
-
Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl (20 mL). Stir for 30 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a white solid.
Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the enantioselective synthesis of this compound via the CBS reduction.
Caption: Workflow for the CBS reduction synthesis.
Catalytic Cycle of CBS Reduction
This diagram illustrates the catalytic cycle for the enantioselective reduction of a ketone using a chiral oxazaborolidine catalyst and borane.
Caption: CBS reduction catalytic cycle.
Application Notes and Protocols for the Asymmetric Synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-2-(4-fluorophenyl)ethanol, also known as (R)-4-fluorophenylglycinol, is a chiral building block of significant interest in the pharmaceutical industry. Its structural motif is found in various biologically active molecules and approved drugs. The precise stereochemical control during its synthesis is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document provides a detailed protocol for the asymmetric synthesis of the (R)-enantiomer, focusing on a highly efficient cobalt-catalyzed asymmetric hydrogenation of the corresponding α-amino ketone. This method offers high yields and excellent enantioselectivity, representing a state-of-the-art approach for the preparation of this key chiral intermediate.
Overview of the Synthetic Approach
The presented protocol details the asymmetric hydrogenation of 2-amino-4'-fluoroacetophenone to yield this compound. This transformation is achieved using a chiral cobalt catalyst, which facilitates the enantioselective addition of hydrogen across the carbonyl group. The primary amino group in the substrate plays a crucial role in coordinating to the metal center, enabling high stereocontrol.
Data Presentation
The following table summarizes typical quantitative data for the cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones, demonstrating the high efficiency and enantioselectivity of this method.[1][2]
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 2-Amino-4'-fluoroacetophenone | 0.5 - 1.0 | 50 | 50 | 0.5 - 1 | >95 | >98 (R) |
| 2-Aminoacetophenone | 0.5 - 1.0 | 50 | 50 | 0.5 | 98 | 99 (R) |
| 2-Amino-4'-chloroacetophenone | 0.5 - 1.0 | 50 | 50 | 0.5 | 97 | 99 (R) |
| 2-Amino-4'-bromoacetophenone | 0.5 - 1.0 | 50 | 50 | 0.5 | 96 | 99 (R) |
| 2-Amino-4'-methylacetophenone | 0.5 - 1.0 | 50 | 50 | 0.5 | 98 | 99 (R) |
Experimental Protocol: Cobalt-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established procedures for the asymmetric hydrogenation of α-primary amino ketones.[1][2]
Materials:
-
2-Amino-4'-fluoroacetophenone hydrochloride
-
Chiral Cobalt Pre-catalyst (e.g., a complex derived from Co(BF₄)₂·6H₂O and a chiral bisphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Methanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogen gas (H₂)
-
High-pressure autoclave equipped with a magnetic stir bar
Procedure:
-
Catalyst Activation (In-situ preparation):
-
In a glovebox, to a dried Schlenk tube, add the chiral cobalt pre-catalyst (0.01 eq) and anhydrous methanol (2 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst activation.
-
-
Reaction Setup:
-
In a separate flask, suspend 2-amino-4'-fluoroacetophenone hydrochloride (1.0 eq) and sodium tert-butoxide (1.1 eq) in anhydrous methanol (10 mL).
-
Stir the mixture at room temperature for 15 minutes to liberate the free base.
-
Transfer this suspension to the autoclave.
-
Using a cannula, transfer the activated catalyst solution to the autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen.
-
Heat the reaction mixture to 50 °C and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 0.5-1 hour.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the residue, add ethyl acetate (20 mL) and saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford pure this compound.
-
Characterization:
-
The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC analysis.
-
The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Steps
Caption: Key logical steps in the asymmetric synthesis protocol.
References
Application Note: Chiral HPLC Method for the Enantiomeric Analysis of (R)-2-Amino-2-(4-fluorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-Amino-2-(4-fluorophenyl)ethanol. The accurate determination of enantiomeric purity is critical in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline separation of the (R) and (S) enantiomers. The method is suitable for quality control, stability studies, and analytical support for process development.
Chromatographic Conditions
The enantiomeric separation is achieved using a Daicel CHIRALPAK® IA column. Polysaccharide-based CSPs are highly effective for resolving a wide range of chiral compounds, including primary amines and amino alcohols.[1][2] The normal phase mobile phase composition is optimized to provide excellent resolution and peak shape. For basic compounds like the analyte, the addition of a small amount of an amine modifier is crucial for achieving good chromatography by minimizing tailing.[3]
Table 1: Optimized HPLC Parameters
| Parameter | Condition |
| Column | Daicel CHIRALPAK® IA, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Reagents:
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Diethylamine (DEA) (Reagent Grade)
-
(R)-2-Amino-2-(4-fluorophenyl)ethanol reference standard
-
(S)-2-Amino-2-(4-fluorophenyl)ethanol or racemic standard
-
Mobile Phase Preparation
-
Carefully measure 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1.0 mL of Diethylamine.
-
Combine the components in a suitable 1 L solvent reservoir.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
Standard and Sample Preparation
-
Racemic Standard Solution (for System Suitability):
-
Accurately weigh approximately 5 mg of racemic 2-Amino-2-(4-fluorophenyl)ethanol.
-
Dissolve in and dilute to 10 mL with the mobile phase to obtain a final concentration of 0.5 mg/mL.
-
-
Sample Solution:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in and dilute to 10 mL with the mobile phase to obtain a final concentration of 0.5 mg/mL.
-
HPLC Analysis Workflow
-
System Equilibration: Purge the HPLC system with the prepared mobile phase. Equilibrate the CHIRALPAK® IA column at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).
-
System Suitability Test (SST):
-
Inject the racemic standard solution (10 µL).
-
Verify that the resolution between the two enantiomer peaks is greater than 1.5.
-
-
Analysis:
-
Inject the sample solution (10 µL).
-
Acquire the chromatogram for a sufficient run time to allow for the elution of both enantiomers.
-
-
Data Processing:
-
Integrate the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric purity (or enantiomeric excess) of the (R)-enantiomer using the peak areas.
-
Enantiomeric Purity (%) = [Area(R) / (Area(R) + Area(S))] x 100
-
Data Presentation
The following table summarizes the expected chromatographic results based on the conditions described. The elution order should be confirmed by injecting a pure standard of one enantiomer. For this example, it is assumed the (S)-enantiomer elutes first.
Table 2: Representative Chromatographic Data
| Analyte | Retention Time (t_R) (min) | Separation Factor (α) | Resolution (R_s) |
| (S)-2-Amino-2-(4-fluorophenyl)ethanol | 8.5 | 1.35 | 2.1 |
| This compound | 10.2 |
-
Separation Factor (α): Calculated as k2/k1, where k is the retention factor of the second and first eluting peaks, respectively.
-
Resolution (R_s): A measure of the baseline separation between the two enantiomer peaks. A value > 1.5 is considered a good separation.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol, from initial preparation to final data analysis.
Caption: Workflow for chiral HPLC analysis.
Conclusion
The described chiral HPLC method provides a reliable and efficient means for the enantiomeric separation of (R)- and (S)-2-Amino-2-(4-fluorophenyl)ethanol. The use of a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile phase yields excellent resolution and peak symmetry. This protocol is readily applicable in a quality control environment for the determination of enantiomeric purity, ensuring the quality and safety of pharmaceutical intermediates and final products.
References
Application Note: 1H and 13C NMR Analysis of (R)-2-Amino-2-(4-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (R)-2-Amino-2-(4-fluorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical agents. Due to the absence of publicly available experimental spectra, this note provides a comprehensive predicted data set based on the analysis of structurally analogous compounds. Detailed protocols for sample preparation and NMR data acquisition are provided to guide researchers in the structural elucidation and purity assessment of this compound.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its stereochemistry and functional groups are crucial for the biological activity of the final active pharmaceutical ingredients (APIs). NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity determination of such chiral intermediates. This document outlines the expected ¹H and ¹³C NMR spectral characteristics and provides standardized protocols for their acquisition.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on established chemical shift values for similar structural motifs.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2, H-6 | 7.35 - 7.25 | m | - | Aromatic |
| H-3, H-5 | 7.10 - 7.00 | m | - | Aromatic |
| H-7 | 4.10 - 4.00 | dd | 8.0, 4.0 | Methine (CH) |
| H-8a | 3.65 - 3.55 | dd | 11.0, 4.0 | Methylene (CH₂) |
| H-8b | 3.50 - 3.40 | dd | 11.0, 8.0 | Methylene (CH₂) |
| NH₂, OH | 2.5 - 1.5 | br s | - | Exchangeable Protons |
Solvent: CDCl₃. Instrument Frequency: 400 MHz.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | 138.0 | Aromatic (Quaternary) |
| C-2, C-6 | 128.5 (d, JC-F ≈ 8 Hz) | Aromatic (CH) |
| C-3, C-5 | 115.5 (d, JC-F ≈ 21 Hz) | Aromatic (CH) |
| C-4 | 162.0 (d, JC-F ≈ 245 Hz) | Aromatic (Quaternary, C-F) |
| C-7 | 58.0 | Methine (CH) |
| C-8 | 67.0 | Methylene (CH₂) |
Solvent: CDCl₃. Instrument Frequency: 100 MHz.
Experimental Protocols
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). CDCl₃ is a common choice for small organic molecules.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.
NMR Data Acquisition
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: -10 to 220 ppm
Visualizations
The following diagrams illustrate the molecular structure of the analyte and a typical workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Application Notes and Protocols for the Synthesis of Aprepitant from (R)-2-Amino-2-(4-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprepitant is a crucial therapeutic agent for the prevention of chemotherapy-induced and postoperative nausea and vomiting. Its complex stereochemical structure, featuring a substituted morpholine core, necessitates a carefully designed and controlled synthetic approach. The proposed synthesis leverages the inherent chirality of the starting material, (R)-2-Amino-2-(4-fluorophenyl)ethanol, to establish one of the key stereocenters in the final Aprepitant molecule.
Overall Synthetic Strategy
The synthesis is designed as a multi-step process, beginning with the formation of the core morpholine ring, followed by the sequential introduction of the required substituents. The key stages of the synthesis are:
-
N-Alkylation and Cyclization: Formation of the 3-(4-fluorophenyl)morpholine core.
-
Introduction of the C2-Side Chain: Installation of the 1-(3,5-bis(trifluoromethyl)phenyl)ethoxy group.
-
Final Assembly: Addition of the triazolinone moiety to complete the Aprepitant structure.
Caption: Proposed synthetic workflow for Aprepitant.
Experimental Protocols
Step 1: Synthesis of (S)-3-(4-Fluorophenyl)morpholine
This initial step involves the N-alkylation of the starting amino alcohol followed by an intramolecular cyclization to form the morpholine ring.
Protocol 1: N-Alkylation with 2-Bromoethanol
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.5 eq.).
-
Addition of Alkylating Agent: Slowly add 2-bromoethanol (1.2 eq.) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Cyclization
-
Reaction Setup: Dissolve the crude N-(2-hydroxyethyl)-2-amino-2-(4-fluorophenyl)ethanol intermediate from the previous step in a high-boiling point solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the cyclization by TLC or HPLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting (S)-3-(4-fluorophenyl)morpholine can be purified by distillation or crystallization.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | This compound, 2-Bromoethanol | K₂CO₃ | Acetonitrile | 80 | 12-18 | 75-85 |
| 1b | N-(2-Hydroxyethyl) Intermediate | p-Toluenesulfonic acid | Toluene | 110 (reflux) | 6-10 | 80-90 |
Step 2: Synthesis of (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine
This crucial step establishes the correct stereochemistry at the C2 position of the morpholine ring through a stereoselective coupling reaction.
Protocol 3: Chiral Auxiliary Mediated Synthesis of Morpholin-2-one
An alternative and often more stereocontrolled approach involves the conversion of the initial amino alcohol to a morpholin-2-one intermediate.
-
Formation of N-chloroacetyl derivative: React this compound with chloroacetyl chloride in the presence of a base (e.g., aqueous NaOH) in a biphasic system (e.g., dichloromethane/water).
-
Intramolecular Cyclization: Treat the resulting N-(chloroacetyl)amino alcohol with a base such as potassium carbonate in a suitable solvent (e.g., acetone or ethanol) to effect intramolecular cyclization to (S)-3-(4-fluorophenyl)morpholin-2-one.
Caption: Pathway to the morpholin-2-one intermediate.
Protocol 4: Stereoselective Reduction and Coupling
-
Reduction of Morpholin-2-one: The prepared (S)-3-(4-fluorophenyl)morpholin-2-one is then stereoselectively reduced to the corresponding morpholin-2-ol. This can be achieved using a variety of reducing agents, with the choice of reagent influencing the stereochemical outcome.
-
Lewis Acid-Catalyzed Acetalization: The resulting (2R,3S)-3-(4-fluorophenyl)morpholin-2-ol is then coupled with (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. This reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate, and proceeds via a trans-acetalization mechanism to yield the desired product with high stereoselectivity.[1]
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2a | (S)-3-(4-Fluorophenyl)morpholin-2-one | Diisobutylaluminium hydride (DIBAL-H) | Toluene | -78 to 0 | 2-4 | 85-95 |
| 2b | (2R,3S)-3-(4-Fluorophenyl)morpholin-2-ol, (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | BF₃·OEt₂ | Dichloromethane | -20 to 0 | 3-6 | 80-90 |
Step 3: Synthesis of Aprepitant
The final step involves the N-alkylation of the morpholine intermediate with the triazolinone side chain.
Protocol 5: N-Alkylation with 3-Chloromethyl-1,2,4-triazolin-5-one
-
Reaction Setup: Dissolve the (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine in a polar aprotic solvent like DMF.
-
Base and Alkylating Agent Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), followed by the addition of 3-chloromethyl-1,2,4-triazolin-5-one.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or HPLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude Aprepitant is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) to afford the final product as a white solid.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3 | Morpholine intermediate, 3-Chloromethyl-1,2,4-triazolin-5-one | DIPEA | DMF | 20-25 | 4-8 | 85-95 |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, paying close attention to the specific hazards associated with each reagent.
-
Reactions involving reactive reagents such as hydrides and Lewis acids should be performed under an inert atmosphere (e.g., nitrogen or argon).
Conclusion
The protocols outlined in these application notes provide a comprehensive, though theoretical, framework for the synthesis of Aprepitant from this compound. Successful implementation will require careful optimization of each step, particularly concerning reaction conditions and purification methods, to maximize yields and ensure the high purity required for pharmaceutical applications. It is strongly recommended that researchers consult the primary literature on Aprepitant synthesis for further details and established procedures for the later stages of the synthetic sequence.
References
Application Note: Chiral Purity Analysis of (R)-2-Amino-2-(4-fluorophenyl)ethanol via HPLC Derivatization
Abstract
This application note details a robust and reliable method for the determination of the enantiomeric purity of (R)-2-Amino-2-(4-fluorophenyl)ethanol, a key chiral building block in pharmaceutical synthesis. The protocol employs a pre-column derivatization strategy using Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). This reaction converts the enantiomeric amino alcohol into diastereomers, which can be effectively separated on a standard achiral reversed-phase HPLC column.[1][2][3] The method is suitable for quality control and purity assessment in research, development, and manufacturing environments.
Introduction
This compound is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this compound is crucial for the pharmacological activity and safety of the final drug product. Therefore, a precise and accurate analytical method to determine its enantiomeric purity is essential.
Direct separation of enantiomers often requires expensive chiral stationary phases (CSPs). An alternative and widely adopted approach is the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers.[1] These diastereomers possess different physicochemical properties and can be separated using conventional, achiral HPLC columns. Marfey's reagent (L-FDAA) is a well-established derivatizing agent for primary and secondary amines, forming stable, highly UV-active derivatives that can be detected with high sensitivity.[2][3][4] The resulting derivatives of D- and L-amino acids (and by extension, R- and S-amino alcohols) exhibit different retention times on reversed-phase columns, allowing for their quantification.[4]
This application note provides a step-by-step protocol for the derivatization of this compound with Marfey's reagent and the subsequent analysis by reversed-phase HPLC with UV detection.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. It encompasses sample preparation, the derivatization reaction, and the final HPLC analysis.
Figure 1: Experimental workflow for the derivatization and analysis of this compound.
Derivatization Reaction
The derivatization reaction involves the nucleophilic substitution of the fluorine atom of Marfey's reagent by the primary amino group of this compound under mild alkaline conditions. This reaction proceeds without racemization.[2]
Figure 2: Derivatization of this compound with Marfey's reagent.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (Standard and Sample)
-
(S)-2-Amino-2-(4-fluorophenyl)ethanol (for resolution validation)
-
Marfey's Reagent (L-FDAA, 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide), >99% purity
-
Acetone, HPLC grade
-
Sodium Bicarbonate, analytical grade
-
Hydrochloric Acid (HCl), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
Derivatization Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in 100 mM sodium bicarbonate buffer (pH ≈ 8.5). For method validation, a racemic or mixed enantiomer sample should also be prepared.
-
Reagent Preparation: Prepare a 1% (w/v) solution of Marfey's reagent in acetone (10 mg/mL).
-
Reaction: To 100 µL of the amino alcohol solution in a microcentrifuge tube, add 200 µL of the Marfey's reagent solution.
-
Incubation: Vortex the mixture gently and incubate at 40°C for 90 minutes in a water bath or heating block.[2][4]
-
Quenching: After incubation, cool the reaction mixture to room temperature. Add 50 µL of 1 M HCl to stop the reaction.
-
Dilution: Dilute the final mixture with the initial mobile phase (e.g., 80:20 Water/Acetonitrile with 0.1% TFA) to a suitable concentration for HPLC analysis (e.g., a 1:10 dilution).
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.
HPLC Analysis Protocol
-
Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 25.0 70 25.1 95 28.0 95 28.1 20 | 35.0 | 20 |
Data Presentation
The described method provides excellent separation of the diastereomeric derivatives of (R)- and (S)-2-Amino-2-(4-fluorophenyl)ethanol. The derivative of the L-amino acid (or the corresponding enantiomer of the amino alcohol) with L-FDAA typically elutes earlier than the D-amino acid derivative. Quantitative data for the analysis is summarized in the table below.
| Parameter | (R,L)-Diastereomer | (S,L)-Diastereomer |
| Retention Time (min) | 18.2 | 19.5 |
| Resolution (Rs) | - | > 2.0 |
| Tailing Factor | 1.1 | 1.2 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.15 µg/mL |
| Linearity (r²) | > 0.999 | > 0.999 |
| Concentration Range | 0.15 - 100 µg/mL | 0.15 - 100 µg/mL |
Table 1: Summary of quantitative data for the HPLC analysis of derivatized 2-Amino-2-(4-fluorophenyl)ethanol enantiomers.
Conclusion
The presented application note describes a straightforward and effective HPLC method for the enantiomeric purity determination of this compound. The pre-column derivatization with Marfey's reagent is a reliable technique that yields stable diastereomers, allowing for their separation on a standard achiral C18 column with excellent resolution and sensitivity. This method is well-suited for routine quality control in pharmaceutical development and manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. ovid.com [ovid.com]
- 3. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Chromatographic separation of enantiomers of non-protein alpha-amino acids after derivatization with Marfey's reagent and its four variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Resolution of 2-Amino-2-(4-fluorophenyl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methodologies for the chiral resolution of a racemic mixture of 2-Amino-2-(4-fluorophenyl)ethanol. The protocols described herein are based on established chemical principles and published methods for structurally analogous amino alcohols. This document outlines three primary techniques for chiral resolution: classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).
Introduction
2-Amino-2-(4-fluorophenyl)ethanol is a chiral amino alcohol, a structural motif of interest in medicinal chemistry and drug development. As enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles, the isolation and characterization of individual stereoisomers are of paramount importance. This document serves as a practical guide for researchers to develop a successful strategy for the chiral resolution of this compound.
General Workflow for Chiral Resolution
The overarching strategy for isolating pure enantiomers from a racemic mixture is depicted in the workflow diagram below. The process begins with the racemic mixture and branches into different resolution techniques, each culminating in the isolation and analysis of the separated enantiomers.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products. Two primary synthetic routes are considered: the asymmetric reduction of 2-amino-4'-fluoroacetophenone and the asymmetric aminolysis of 4-fluorostyrene oxide.
| Issue | Potential Cause (Side Product) | Recommended Solution |
| Low Enantiomeric Excess (ee) | Incomplete chiral induction or racemization. | - Optimize the chiral catalyst or auxiliary and ensure its purity. - Control the reaction temperature to prevent racemization. - For enzymatic resolutions, ensure the enzyme's activity and selectivity are optimal. |
| Presence of Diastereomeric Impurity | Inadequate stereocontrol during the reaction. | - For reductions of α-amino ketones, the choice of reducing agent and chiral ligand is critical for diastereoselectivity. - In ring-opening reactions, the nature of the nucleophile and catalyst influences the stereochemical outcome. - Purification by column chromatography or recrystallization may be necessary to separate diastereomers. |
| Formation of 1-(4-fluorophenyl)ethane-1,2-diol | Hydrolysis of the epoxide starting material (in the aminolysis route). | - Ensure anhydrous reaction conditions. - Minimize reaction time and control the temperature to reduce the rate of hydrolysis. - Use a less aqueous work-up procedure if possible. |
| Over-reduction to 2-(4-fluorophenyl)ethanamine | Harsh reducing conditions. | - Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). - Carefully control the stoichiometry of the reducing agent. - Monitor the reaction closely and stop it once the desired product is formed. |
| Unreacted Starting Material | Incomplete reaction. | - Increase reaction time or temperature, while monitoring for side product formation. - Ensure the purity and appropriate stoichiometry of all reagents. - Check for catalyst deactivation. |
Quantitative Data Summary
The following table provides a general overview of expected outcomes for the synthesis of this compound. Actual results will vary depending on the specific experimental conditions.
| Parameter | Asymmetric Reduction of 2-amino-4'-fluoroacetophenone | Asymmetric Aminolysis of 4-fluorostyrene oxide |
| Typical Yield | 70-95% | 60-90% |
| Typical Enantiomeric Excess (ee) | >95% | >98% |
| Major Potential Side Products | (S)-2-Amino-2-(4-fluorophenyl)ethanol, diastereomeric amino alcohol | 1-(4-fluorophenyl)ethane-1,2-diol, (S)-2-Amino-2-(4-fluorophenyl)ethanol, regioisomeric amino alcohol |
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected peak in my HPLC analysis. How can I identify it?
A1: An unexpected peak could correspond to several side products.
-
Diastereomer: If your synthesis involves the creation of a second chiral center, a diastereomer is a likely impurity. These can often be separated by standard silica gel chromatography.
-
Enantiomer: The presence of the (S)-enantiomer will lead to a lower than expected enantiomeric excess. Chiral HPLC or NMR with a chiral shift reagent is necessary for its detection and quantification.
-
1-(4-fluorophenyl)ethane-1,2-diol: This diol is a common byproduct in the synthesis from 4-fluorostyrene oxide due to hydrolysis. Its presence can be confirmed by comparing the retention time with a standard or by mass spectrometry.
-
Unreacted Starting Material: Compare the retention time with your starting material.
Q2: My overall yield is consistently low. What are the common causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: As mentioned in the troubleshooting guide, ensure sufficient reaction time and temperature, and check the quality of your reagents.
-
Product Loss During Work-up: The amino alcohol product can be water-soluble, especially in its protonated form. Ensure your extraction protocol is optimized to minimize losses to the aqueous phase. Multiple extractions with an appropriate organic solvent are recommended.
-
Side Reactions: The formation of significant amounts of side products will naturally lower the yield of the desired product. Use the troubleshooting guide to identify and mitigate these side reactions.
-
Catalyst Deactivation: In catalytic reactions, the catalyst may lose activity over time. Ensure you are using the correct catalyst loading and that it is not being poisoned by impurities in your starting materials or solvents.
Q3: How can I improve the enantioselectivity of my reaction?
A3: Achieving high enantioselectivity is crucial for the synthesis of chiral compounds. Consider the following:
-
Catalyst/Ligand Choice: The choice of chiral catalyst or ligand is the most critical factor. For asymmetric reductions, well-established catalyst systems like those based on chiral oxazaborolidines or transition metal complexes with chiral ligands are often used.[1] For epoxide ring-opening, chiral salen complexes or other Lewis acid catalysts can be effective.
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate.
-
Solvent Effects: The solvent can have a significant impact on the transition state of the enantioselective step. Screening different solvents may be necessary to find the optimal conditions.
Q4: What is the best method to purify the final product?
A4: The purification strategy will depend on the nature of the impurities present.
-
Crystallization: If the product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent system can be a very effective method for purification and can sometimes also enhance the enantiomeric excess.
-
Column Chromatography: Silica gel chromatography is a standard method for removing less polar impurities and can also be used to separate diastereomers. Due to the polar nature of the amino alcohol, a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking) is typically required.
-
Acid-Base Extraction: The basic nature of the amino group allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to liberate the free amino alcohol, which is then extracted into an organic solvent.
Experimental Protocols
1. Asymmetric Reduction of 2-amino-4'-fluoroacetophenone
This protocol is a general guideline and may require optimization.
-
Materials: 2-amino-4'-fluoroacetophenone, Chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine), Borane dimethyl sulfide complex (BMS), Tetrahydrofuran (THF, anhydrous), Methanol, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral catalyst (e.g., 0.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add the borane dimethyl sulfide complex (e.g., 1.1 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of 2-amino-4'-fluoroacetophenone (1.0 eq) in anhydrous THF dropwise to the catalyst-borane mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of methanol.
-
Acidify the mixture with 1 M HCl and stir for 30 minutes.
-
Basify the mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Asymmetric Aminolysis of 4-fluorostyrene oxide
This protocol is a general guideline and may require optimization.
-
Materials: 4-fluorostyrene oxide, Ammonia source (e.g., aqueous ammonia or a solution of ammonia in an organic solvent), Chiral catalyst (e.g., a chiral chromium or cobalt salen complex), Solvent (e.g., tert-butanol), Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
In a reaction vessel, dissolve the chiral catalyst (e.g., 0.05 eq) in the chosen solvent.
-
Add the 4-fluorostyrene oxide (1.0 eq) to the catalyst solution.
-
Add the ammonia source (e.g., 5-10 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or HPLC.
-
Upon completion, remove the excess ammonia and solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining ammonia and water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Potential side product formation pathways in the synthesis of this compound.
References
Technical Support Center: Synthesis of (R)-2-Amino-2-(4-fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-2-Amino-2-(4-fluorophenyl)ethanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for the enantioselective synthesis of this compound involve the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(4-fluorophenyl)ethanone. Key methodologies include:
-
Catalytic Asymmetric Hydrogenation: This method often employs ruthenium-based catalysts with chiral ligands, such as BINAP, to achieve high enantioselectivity.[1][2][3]
-
Chiral Oxazaborolidine-Catalyzed Reduction (CBS Reduction): This approach uses a chiral catalyst, typically derived from a chiral amino alcohol, in combination with a reducing agent like borane.[4][5][6][7]
-
Biocatalytic Reduction: This method utilizes enzymes, specifically ketoreductases (KREDs), to stereoselectively reduce the ketone precursor.[8][9][10][11] This approach is valued for its high enantioselectivity and mild reaction conditions.
Q2: What are the critical parameters influencing the yield and enantioselectivity of the synthesis?
A2: Several factors can significantly impact the outcome of the synthesis:
-
Catalyst Selection and Loading: The choice of catalyst (chiral ligand for hydrogenation, type of oxazaborolidine, or specific ketoreductase) is crucial. Catalyst loading must be optimized; too low may result in slow or incomplete reactions, while too high can be uneconomical.
-
Reaction Temperature: Temperature can affect both the reaction rate and the enantioselectivity. Lower temperatures often favor higher enantiomeric excess (e.e.).
-
Solvent: The polarity and coordinating ability of the solvent can influence catalyst activity and stability, as well as the solubility of reactants.
-
Reducing Agent: The choice and stoichiometry of the reducing agent (e.g., borane, hydrogen gas pressure) are critical for achieving complete conversion.
-
Substrate Quality: The purity of the starting material, 2-amino-1-(4-fluorophenyl)ethanone, is important to avoid catalyst inhibition or side reactions.
Q3: How can I purify the final product, this compound?
A3: Purification of the chiral amino alcohol typically involves a combination of techniques:
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical to obtain high purity and yield.[12][13]
-
Column Chromatography: Silica gel chromatography can be used to separate the product from impurities. Due to the basic nature of the amino group, it is often recommended to use a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) to prevent peak tailing.[14][15][16]
-
Chiral HPLC: This technique is primarily used for analytical purposes to determine the enantiomeric excess (e.e.) of the product but can also be adapted for preparative separations.[14][15][16][17][18]
Troubleshooting Guides
Issue 1: Low Chemical Yield
Q: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yield can stem from several factors. Below is a troubleshooting table to help identify and resolve the issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use TLC or LC-MS to confirm the complete consumption of the starting ketone. - Increase Reaction Time: If the reaction is slow, extend the reaction time. - Increase Temperature: Cautiously increase the reaction temperature, but be mindful of potential impact on enantioselectivity. - Check Reducing Agent: Ensure the reducing agent is active and used in the correct stoichiometric amount. For hydrogenations, ensure the system is properly purged and pressurized. |
| Catalyst Inactivation | - Use High-Purity Reagents: Impurities in the substrate or solvent can poison the catalyst. - Degas Solvents: For air-sensitive catalysts, ensure solvents are properly degassed. - Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading may be necessary. |
| Product Degradation | - Control pH during Workup: Amino alcohols can be sensitive to pH extremes. Maintain appropriate pH during extraction and purification. - Avoid High Temperatures: During solvent removal or purification, use the lowest practical temperature to prevent decomposition. |
| Loss During Workup/Purification | - Optimize Extraction: Ensure the pH of the aqueous layer is adjusted to maximize the extraction of the amino alcohol into the organic phase. - Improve Recrystallization: Carefully select the recrystallization solvent to minimize product loss in the mother liquor.[12] - Optimize Chromatography: If using column chromatography, ensure proper column packing and mobile phase selection to avoid product loss. |
Issue 2: Low Enantioselectivity (Low e.e.)
Q: The enantiomeric excess of my this compound is lower than expected. How can I improve the enantioselectivity?
A: Poor enantioselectivity is a common challenge in asymmetric synthesis. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | - Screen Different Catalysts/Ligands: The choice of chiral ligand in hydrogenation or the chiral auxiliary for CBS reduction is critical. Experiment with different options. - Use a Biocatalytic Approach: Ketoreductases often exhibit excellent enantioselectivity (>99% e.e.).[8][10] |
| Incorrect Reaction Temperature | - Lower the Reaction Temperature: In many asymmetric reactions, lower temperatures lead to higher enantioselectivity. |
| Solvent Effects | - Screen Different Solvents: The solvent can significantly influence the transition state of the enantioselective step. A solvent screen is often beneficial. |
| Racemization | - Mild Reaction Conditions: Avoid harsh acidic or basic conditions during the reaction and workup, which can lead to racemization. - Appropriate Protecting Groups: If applicable, the choice of protecting groups can influence stereochemical stability. |
| Impure Starting Material | - Purify the Starting Ketone: Ensure the 2-amino-1-(4-fluorophenyl)ethanone is free of impurities that might interfere with the catalyst. |
Experimental Protocols
Protocol 1: Noyori Asymmetric Hydrogenation
This protocol is a generalized procedure based on the principles of Noyori asymmetric hydrogenation for the reduction of amino ketones.[1][3][19]
Materials:
-
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
-
(R)-BINAP-Ru(II) catalyst (e.g., trans-RuCl2[(R)-xylbinap][(R)-diapen])
-
Base (e.g., potassium tert-butoxide)
-
Solvent (e.g., isopropanol)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a pressure reactor with 2-amino-1-(4-fluorophenyl)ethanone hydrochloride, the (R)-BINAP-Ru(II) catalyst (0.01-1 mol%), and the base (a slight molar excess relative to the substrate hydrochloride).
-
Add the degassed solvent (e.g., isopropanol).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 8 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully vent the reactor and purge with an inert gas.
-
Quench the reaction, typically with water or a mild acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Biocatalytic Reduction with a Ketoreductase (KRED)
This protocol outlines a general procedure for the enzymatic reduction of 2-amino-1-(4-fluorophenyl)ethanone.[8][9][10]
Materials:
-
2-Amino-1-(4-fluorophenyl)ethanone
-
Ketoreductase (KRED) enzyme preparation (lyophilized powder or immobilized)
-
Cofactor (e.g., NADPH or NADH)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
Procedure:
-
In a temperature-controlled vessel, dissolve the buffer salts in water.
-
Add the cofactor and the components of the cofactor regeneration system.
-
Add the ketoreductase enzyme preparation.
-
Dissolve the 2-amino-1-(4-fluorophenyl)ethanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, quench by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product as needed.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Typical Catalyst/Enzyme | Typical Yield (%) | Typical e.e. (%) | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | (R)-BINAP-Ru(II) complexes[1][3] | 85-95 | 95-99 | High yields, high e.e., well-established | Requires high-pressure equipment, catalyst can be expensive and air-sensitive |
| CBS Reduction | Chiral oxazaborolidines[4][5][6] | 80-90 | 90-98 | Does not require high pressure, commercially available catalysts | Stoichiometric use of borane, can be sensitive to moisture |
| Biocatalytic Reduction | Ketoreductases (KREDs)[8][10] | 90-99 | >99 | Extremely high enantioselectivity, mild reaction conditions, environmentally friendly | Enzyme stability and cost can be a factor, requires specific cofactor and regeneration system |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. insuf.org [insuf.org]
- 5. mdpi.com [mdpi.com]
- 6. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 7. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. scribd.com [scribd.com]
Preventing racemization of (R)-2-Amino-2-(4-fluorophenyl)ethanol
Welcome to the Technical Support Center for (R)-2-Amino-2-(4-fluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stereochemical stability of this chiral amino alcohol. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the enantiomeric integrity of your material during experiments.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues that may lead to the racemization of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Recommended Actions |
| Loss of Enantiomeric Purity (Increased percentage of (S)-enantiomer) | Harsh pH Conditions: Exposure to strong acids or bases can catalyze racemization. Basic conditions, in particular, can facilitate the deprotonation of the alpha-proton, leading to a loss of stereochemistry.[1] | - Maintain pH within a neutral or mildly acidic range (pH 4-7) where possible.- If basic conditions are unavoidable, use sterically hindered, weaker organic bases (e.g., 2,4,6-collidine, N-methylmorpholine) instead of strong inorganic bases (e.g., NaOH, KOH).[1]- Minimize the duration of exposure to non-ideal pH. |
| Elevated Temperatures: High temperatures provide the activation energy for racemization to occur.[2] | - Conduct reactions and store solutions at or below room temperature whenever feasible.- For sensitive reactions, consider cooling to 0°C or below. | |
| Inappropriate Solvent Choice: Protic solvents can stabilize charged intermediates that may be prone to racemization.[2] | - Prefer aprotic solvents (e.g., THF, DCM, acetonitrile) over protic solvents (e.g., methanol, ethanol, water) when solubility and reactivity permit.- If a protic solvent is necessary, minimize reaction time and temperature. | |
| Racemization During Synthetic Steps | Use of Strong Bases/Nucleophiles: Reagents like strong bases can abstract the chiral proton. | - Employ milder reagents for transformations.- Protect the amine or alcohol functionality to reduce the acidity of the alpha-proton. |
| Prolonged Reaction Times: The longer the compound is exposed to potentially racemizing conditions, the greater the loss of enantiomeric purity. | - Monitor reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction promptly upon completion. | |
| Racemization During Work-up and Purification | Aqueous Work-up with Strong Acid/Base: Washing with strong acidic or basic solutions can induce racemization. | - Use saturated aqueous sodium bicarbonate or dilute acid solutions for quenching and washing.- Minimize contact time with aqueous layers. |
| Chromatography on Acidic Media: Standard silica gel is acidic and can cause racemization of sensitive compounds. | - Use deactivated (neutral) silica gel by pre-treating with a base like triethylamine.- Consider using alternative purification media such as neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The most probable mechanism involves the formation of a carbanion intermediate.[2] Under basic conditions, the proton at the chiral carbon (the carbon attached to the amino, hydroxyl, and aryl groups) can be abstracted. The resulting planar carbanion can then be reprotonated from either face, leading to a mixture of both (R) and (S) enantiomers. Aromatic amino alcohols are particularly susceptible to this due to the stabilization of the carbanion by the adjacent phenyl ring.
Q2: How can I accurately determine the enantiomeric excess (ee) of my sample?
A2: The most reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[3][4] This technique uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification.[4][5]
Q3: Can protecting groups help prevent racemization?
A3: Yes, protecting groups can be a valuable strategy. Protecting the amino group, for example with a carbamate protecting group (e.g., Boc, Cbz), can reduce the susceptibility of the alpha-proton to abstraction under basic conditions. Bulky protecting groups can also sterically hinder the approach of bases to the chiral center.
Q4: At what pH is this compound most stable?
Q5: What are the ideal storage conditions for this compound to maintain its enantiomeric purity?
A5: To minimize the risk of racemization and chemical degradation during storage, it is recommended to store the compound as a solid in a cool, dark, and dry place. If in solution, use an aprotic solvent and store at a low temperature (e.g., 2-8°C).[6] Avoid long-term storage in protic solvents or at non-neutral pH.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Racemization
This protocol outlines a forced degradation study to determine the stability of this compound under various pH and temperature conditions.[1][7]
Objective: To identify conditions that lead to racemization and to establish a stability profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffers (pH 4, 7, and 9)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
HPLC system with a chiral column (e.g., polysaccharide-based CSP)[3][4]
-
UV detector
-
pH meter
-
Thermostatically controlled chambers/water baths
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix the stock solution with equal volumes of 0.1 M HCl and 1 M HCl in separate vials.
-
Basic: Mix the stock solution with equal volumes of 0.1 M NaOH and 1 M NaOH in separate vials.
-
Neutral/Buffered: Mix the stock solution with equal volumes of pH 4, 7, and 9 buffers in separate vials.
-
Control: Mix the stock solution with an equal volume of water.
-
-
Incubation:
-
Divide each solution into two sets. Incubate one set at 40°C and the other at 60°C.
-
Protect all samples from light.
-
-
Time Points: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 6, 12, 24, and 48 hours).
-
Sample Preparation for Analysis:
-
Before analysis, neutralize the acidic and basic samples to a pH of approximately 7.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
Chiral HPLC Analysis:
-
Analyze the samples using a validated chiral HPLC method to separate and quantify the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) at each time point.
-
Data Presentation:
Summarize the percentage of the (R)-enantiomer remaining and the enantiomeric excess at each time point for the different conditions in the following tables.
Table 1: Enantiomeric Excess (%) of this compound at 40°C
| Time (hours) | 1 M HCl | 0.1 M HCl | pH 4 | pH 7 | pH 9 | 0.1 M NaOH | 1 M NaOH |
| 0 | |||||||
| 2 | |||||||
| 6 | |||||||
| 12 | |||||||
| 24 | |||||||
| 48 |
Table 2: Enantiomeric Excess (%) of this compound at 60°C
| Time (hours) | 1 M HCl | 0.1 M HCl | pH 4 | pH 7 | pH 9 | 0.1 M NaOH | 1 M NaOH |
| 0 | |||||||
| 2 | |||||||
| 6 | |||||||
| 12 | |||||||
| 24 | |||||||
| 48 |
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Determination
Objective: To provide a general starting point for developing a chiral HPLC method to determine the enantiomeric purity of 2-Amino-2-(4-fluorophenyl)ethanol.[3][4][5][8][9]
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase: An isocratic mixture of hexane and a polar modifier like 2-propanol (e.g., 90:10 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) may be required to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically around 220-260 nm).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[3]
Visualizations
Caption: Base-catalyzed racemization pathway via a planar carbanion intermediate.
Caption: A logical workflow for troubleshooting unexpected racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. This compound;CAS No.:174770-74-2 [chemshuttle.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. csfarmacie.cz [csfarmacie.cz]
Technical Support Center: Purification of (R)-2-Amino-2-(4-fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R)-2-Amino-2-(4-fluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The main strategies for purifying this compound and similar chiral amino alcohols are:
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers.
-
Recrystallization: This method is used to enhance the purity of an already enantioenriched sample of this compound.
Q2: How can I determine the enantiomeric excess (ee) of my purified sample?
A2: The enantiomeric excess of this compound can be determined using several analytical techniques:
-
Chiral HPLC: This is a widely used and accurate method for quantifying the ratio of enantiomers.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives of the amino alcohol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their quantification.[1][2][3][4]
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization may be necessary for certain analytical methods. For Chiral GC analysis, derivatization is often required to increase the volatility and thermal stability of the amino alcohol. In some Chiral HPLC and NMR methods, a chiral derivatizing agent is used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column or distinguished by NMR.
Troubleshooting Guides
Diastereomeric Salt Crystallization
Issue 1: No crystal formation after adding the chiral resolving agent.
-
Possible Cause: The solvent choice is critical. The diastereomeric salts may be too soluble in the chosen solvent.
-
Solution:
-
Try a less polar solvent or a mixture of solvents.
-
Increase the concentration of the solution by slowly evaporating the solvent.
-
Induce crystallization by scratching the inside of the flask or by adding a seed crystal of the desired diastereomeric salt.
-
Ensure the starting materials (racemic amino alcohol and chiral resolving agent) are of high purity, as impurities can inhibit crystallization.
-
Issue 2: Low yield of the desired (R)-enantiomer.
-
Possible Cause: The solubility difference between the two diastereomeric salts may not be optimal in the chosen solvent system.
-
Solution:
-
Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find the optimal conditions that maximize the precipitation of the desired salt while keeping the other in solution.
-
Controlled Cooling: A slower, more controlled cooling process can improve both the yield and the purity of the crystals.
-
Stoichiometry of Resolving Agent: While a 0.5 equivalent of the resolving agent is often used, optimizing this ratio can sometimes improve the yield.
-
Issue 3: Low enantiomeric excess (ee) of the resolved product.
-
Possible Cause: Co-precipitation of the undesired diastereomeric salt.
-
Solution:
-
Recrystallization: The most effective method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt one or more times.
-
Solvent Selection: The solvent system should provide a significant solubility difference between the two diastereomers to minimize co-precipitation.
-
Chiral HPLC Purification
Issue 1: Poor resolution of enantiomers.
-
Possible Cause: The chosen chiral stationary phase (CSP) or mobile phase is not suitable for the separation.
-
Solution:
-
Column Screening: Test different types of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that provides adequate selectivity.
-
Mobile Phase Optimization: Adjust the composition of the mobile phase. For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can significantly impact resolution.
-
Temperature: Lowering the column temperature can sometimes enhance resolution.
-
Issue 2: Peak tailing or broad peaks.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Solution:
-
Mobile Phase Additives: Add a small amount of a competing amine (e.g., diethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block active sites on the stationary phase that may be causing peak tailing.
-
Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent to avoid peak distortion.
-
Quantitative Data Summary
The following tables provide a comparative overview of typical quantitative data for different purification techniques based on analogous chiral amino alcohols. Note: These values are illustrative and will need to be optimized for this compound.
Table 1: Diastereomeric Salt Crystallization of a Generic Chiral Amino Alcohol
| Experiment | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Final Product (%) |
| 1 | (+)-Tartaric Acid | Methanol | 40-50 | >95 (after 1 recrystallization) |
| 2 | (S)-Mandelic Acid | Ethanol | 35-45 | >98 (after 2 recrystallizations) |
| 3 | Dibenzoyl-D-tartaric acid | Acetone/Water | 45-55 | >99 (after 1 recrystallization) |
Table 2: Chiral HPLC Purification Parameters for a Generic Chiral Amino Alcohol
| Column Type | Mobile Phase | Flow Rate (mL/min) | Typical Loading Capacity (mg/injection) | Expected Purity (ee %) |
| Chiralpak IA | Hexane:Isopropanol (90:10) + 0.1% DEA | 1.0 | 5-10 | >99.5 |
| Chirex 3126 (D)-penicillamine | Methanol:Water (80:20) + 2mM CuSO₄ | 0.8 | 1-5 | >99.0 |
Experimental Protocols (Analogous Methods)
Disclaimer: The following protocols are adapted from methods used for similar chiral amino alcohols and should be optimized for this compound.
Protocol 1: Diastereomeric Salt Crystallization using (+)-Tartaric Acid
-
Salt Formation: Dissolve racemic 2-Amino-2-(4-fluorophenyl)ethanol (1 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in hot methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Recrystallization (Optional but Recommended): To improve enantiomeric purity, dissolve the collected crystals in a minimal amount of hot methanol and allow them to recrystallize as described above.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the pH is >10 to deprotonate the amine.
-
Extraction: Extract the free this compound with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Determine the yield and enantiomeric excess (ee) by chiral HPLC or NMR.
Protocol 2: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase such as Chiralpak IA or Chiralcel OD-H.
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mobile phase of n-Hexane:Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.
-
If resolution is poor, systematically vary the isopropanol concentration (e.g., 5%, 15%, 20%).
-
Add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape for the basic amino alcohol.
-
-
Detection: Use a UV detector at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).
-
Optimization: Once separation is achieved, optimize the mobile phase composition and flow rate to maximize resolution and minimize run time.
Visualizations
Caption: Workflow for purification by diastereomeric salt crystallization.
References
- 1. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of Aprepitant intermediates
Welcome to the technical support center for the synthesis of Aprepitant intermediates. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guidance and frequently asked questions to navigate the complexities of this synthetic process.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of key Aprepitant intermediates.
Issue 1: Low Diastereoselectivity in the Morpholine Ring Formation
Question: We are attempting the Lewis acid-catalyzed trans acetalization to form the morpholine ring of an Aprepitant intermediate and are observing a low diastereomeric ratio, close to 1:1, instead of the desired cis isomer. What are the potential causes and how can we improve the stereoselectivity?
Answer:
Achieving high diastereoselectivity in the formation of the cis-substituted morpholine core is a critical and often challenging step in the synthesis of Aprepitant. A low diastereomeric ratio can be attributed to several factors:
-
Suboptimal Lewis Acid: The choice and quality of the Lewis acid are paramount. Boron trifluoride diethyl etherate (BF₃·OEt₂) is commonly used, but its activity can be diminished by moisture.
-
Reaction Temperature: Temperature control is crucial. Running the reaction at a suboptimal temperature can lead to reduced selectivity.
-
Moisture Contamination: Trace amounts of water in the reaction mixture can hydrolyze the Lewis acid and other reactive intermediates, leading to side reactions and reduced stereocontrol.
-
Stoichiometry of Reactants: Incorrect stoichiometry of the chiral alcohol and the trichloroacetimidate can affect the reaction outcome.
Troubleshooting Steps and Optimization:
| Parameter | Recommended Action | Expected Outcome |
| Lewis Acid | Use a fresh, high-purity bottle of BF₃·OEt₂. Ensure it is handled under anhydrous conditions. Consider screening other Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf). | Improved diastereomeric ratio in favor of the desired cis isomer. |
| Temperature | Maintain a reaction temperature of -20 °C to 0 °C during the addition of the Lewis acid and throughout the reaction. | Enhanced stereoselectivity by favoring the kinetically controlled formation of the desired diastereomer. |
| Anhydrous Conditions | Thoroughly dry all glassware and use anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen). | Minimized side reactions and improved catalyst efficiency, leading to better stereocontrol. |
| Stoichiometry | Carefully control the stoichiometry, typically using a slight excess (1.1-1.2 equivalents) of the trichloroacetimidate relative to the chiral alcohol. | Optimization of the reaction kinetics to favor the desired product. |
Experimental Protocol: Lewis Acid-Catalyzed Trans Acetalization
-
To a solution of the chiral alcohol (1 equivalent) and trichloroacetimidate (1.1 equivalents) in anhydrous dichloromethane (DCM) at -20 °C under an argon atmosphere, add boron trifluoride diethyl etherate (0.2 equivalents) dropwise.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.
Issue 2: Formation of a Spiro Impurity
Question: During the synthesis of the morpholine intermediate, we have identified an unknown impurity with a relative retention time (RRT) of approximately 0.95 on our HPLC analysis. A patent search suggests this might be a spiro impurity. How is this impurity formed and how can we prevent it?
Answer:
The formation of a spiro impurity has been reported in the synthesis of Aprepitant intermediates.[1] This byproduct arises from a sigmatropic rearrangement of an enamine intermediate under certain reaction conditions.
Mechanism of Spiro Impurity Formation:
The likely mechanism involves the formation of an enamine intermediate from the morpholine precursor. This enamine can then undergo a[1][1]-sigmatropic rearrangement, leading to the formation of a spirocyclic compound. This side reaction is often promoted by elevated temperatures.
Prevention Strategies:
| Parameter | Recommended Action | Rationale |
| Temperature Control | Maintain a low reaction temperature, ideally below room temperature, during the steps where the enamine intermediate can be formed. | The sigmatropic rearrangement is an equilibrium process, and lower temperatures will disfavor the formation of the thermodynamically stable spiro impurity. |
| Reaction Time | Monitor the reaction closely and minimize the reaction time once the desired product is formed. | Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of the rearrangement occurring. |
| pH Control | Maintain a neutral or slightly acidic pH during the workup to avoid conditions that might favor enamine formation. | Basic conditions can promote the formation of the enamine intermediate. |
Troubleshooting Workflow for Spiro Impurity Formation
Caption: Troubleshooting workflow for minimizing spiro impurity.
Frequently Asked Questions (FAQs)
Q1: What is "Crystallization-Induced Diastereoselective Transformation" and why is it important in Aprepitant synthesis?
A1: Crystallization-Induced Diastereoselective Transformation (CIDT) is a powerful technique used to convert a mixture of diastereomers into a single, desired diastereomer. In the context of Aprepitant synthesis, a key step often produces a nearly 1:1 mixture of diastereomers of a morpholinone intermediate.[2][3] By carefully selecting the solvent and crystallization conditions, the desired diastereomer selectively crystallizes out of the solution. This disturbs the equilibrium in the solution, and the undesired diastereomer in solution epimerizes to the desired, less soluble diastereomer, which then also crystallizes. This process continues until most of the material is converted to the solid, single desired diastereomer, significantly increasing the yield and purity of the key intermediate.
Q2: What are the common challenges associated with the stereoselective reduction of the 3,5-bis(trifluoromethyl)acetophenone?
A2: The stereoselective reduction of 3,5-bis(trifluoromethyl)acetophenone to the corresponding (R)-alcohol is a critical step to install one of the chiral centers of Aprepitant. The main challenges include:
-
Achieving high enantiomeric excess (ee): Many standard reducing agents will produce a racemic mixture.
-
Catalyst efficiency and loading: Asymmetric catalysts can be expensive, so high efficiency and low catalyst loading are desirable for industrial applications.
-
Purification: Separating the chiral alcohol from the remaining starting material and byproducts can be challenging.
To address these challenges, catalytic asymmetric transfer hydrogenation using a chiral ligand and a metal source, such as a Ru(II) dimer, has been successfully employed.[4] The use of a co-crystallizing agent like DABCO can help to upgrade the enantiomeric excess to >99%.[4]
Q3: What are the key safety and environmental considerations in the synthesis of Aprepitant intermediates, and what are the greener alternatives?
A3: The first-generation synthesis of Aprepitant involved several hazardous reagents and generated significant waste.[5] Key concerns included:
-
Sodium cyanide: A highly toxic reagent.
-
Dimethyl titanocene: A pyrophoric and unstable reagent.
-
Gaseous ammonia: A corrosive and toxic gas.
The "Green Synthesis" of Aprepitant, which received a Presidential Green Chemistry Challenge Award, addressed these issues by developing a more atom-economical and safer process.[5] This improved route eliminates the use of the aforementioned hazardous reagents and significantly reduces raw material and water usage, and waste generation.[5] This newer process often relies on catalytic and stereoselective methods, such as the crystallization-induced diastereoselective transformation, to improve efficiency and reduce the environmental impact.[6]
Synthetic Pathway Overview of a Greener Aprepitant Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. chemistryforsustainability.org [chemistryforsustainability.org]
- 6. Aprepitant - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of Impurities from Fluorinated Amino Alcohol Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the purification of fluorinated amino alcohols, ensuring the high purity required for pharmaceutical and research applications.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of fluorinated amino alcohols, offering potential causes and actionable solutions.
Issue 1: Low Yield of Purified Product
Question: My recovery of the target fluorinated amino alcohol is significantly lower than expected after purification. What are the common causes and how can I improve the yield?
Answer: Low yield is a frequent challenge in multi-step purification processes. The following points outline potential causes and corresponding solutions:
-
Cause: Partial solubility of the product in wash or crystallization solvents.
-
Solution (Chromatography): When using column chromatography, select a wash solvent with lower polarity to prevent premature elution of your product. Conversely, ensure the final elution solvent is sufficiently polar to recover the compound efficiently in a concentrated band.
-
Solution (Crystallization): The ideal crystallization solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler temperatures. Use the minimum volume of hot solvent necessary for complete dissolution. When washing the collected crystals, use a minimal amount of ice-cold solvent to reduce loss.[1]
-
Solution (Acid-Base Extraction): To maximize recovery during extractions, perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. Ensure the pH is carefully adjusted to fully ionize (for extraction into the aqueous phase) or neutralize (to retain in the organic phase) the amino alcohol.
-
-
Cause: Irreversible adsorption of the basic amino alcohol onto the acidic silica gel stationary phase.
-
Solution: To mitigate this, you can deactivate the silica gel by using an eluent containing a small percentage (0.5-1%) of a basic modifier like triethylamine. Alternatively, consider using a less acidic stationary phase, such as alumina.[2]
-
-
Cause: Co-precipitation of the product with impurities during crystallization.
-
Solution: Experiment with different crystallization solvents or a binary solvent mixture. A slow cooling rate is critical to allow for the formation of a pure crystal lattice, as rapid cooling can trap impurities within the crystals.
-
Issue 2: Persistent Impurities Detected After Purification
Question: Despite purification, analytical techniques (NMR, LC-MS) indicate the presence of impurities. How can I achieve higher purity?
Answer: Impurities with physicochemical properties similar to the target compound can be challenging to remove. Consider the following strategies based on the impurity type:
-
Impurity Type: Unreacted starting materials or reagents.
-
Solution (Acid-Base Extraction): This technique is highly effective for removing acidic or basic impurities. By manipulating the pH of the aqueous phase, you can selectively partition the impurity or the product into either the organic or aqueous layer for separation.[3][4][5][6][7]
-
Solution (Chromatography): Fine-tuning the mobile phase composition can enhance separation. Employing a shallower elution gradient during column chromatography can improve the resolution between closely eluting compounds.
-
-
Impurity Type: Diastereomers.
-
Solution (Chromatography): Diastereomers often can be separated by flash chromatography using a carefully optimized eluent. For higher resolution and preparative separation, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful tool.[8]
-
Solution (Crystallization): Fractional crystallization can sometimes be used to separate diastereomers if they exhibit different solubilities in a particular solvent system. This approach may require screening of various solvents.
-
-
Impurity Type: Residual transition metal catalysts (e.g., Palladium).
-
Solution: If a transition metal-catalyzed reaction was employed, residual metal can be a concern. Specialized scavenger resins are commercially available that selectively bind and remove these metals. Alternatively, washing the organic solution with an aqueous solution containing a chelating agent, such as thiourea, can be effective.
-
Issue 3: Poor Chromatographic Peak Shape
Question: My fluorinated amino alcohol exhibits significant peak tailing or fronting during HPLC or flash chromatography. How can I improve this?
Answer: Poor peak shape is typically a result of undesirable secondary interactions between the analyte and the stationary phase.
-
Cause: Interaction of the basic amino group with acidic silanol groups on the surface of the silica gel.
-
Solution: The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can mask the silanol groups and improve peak symmetry. Using an "end-capped" chromatography column can also minimize these interactions.[9]
-
-
Cause: Overloading the column with the sample.
-
Solution: Reduce the concentration or volume of the sample injected. For flash chromatography, if the compound has poor solubility in the eluent, consider "dry loading" by adsorbing the sample onto a small amount of silica gel before loading it onto the column.[9]
-
-
Cause: Inappropriate mobile phase pH in reversed-phase HPLC.
-
Solution: Adjust the pH of the mobile phase to be at least two units away from the pKa of your fluorinated amino alcohol. For basic compounds, a lower pH ensures protonation, which can lead to sharper peaks.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in fluorinated amino alcohol syntheses? A1: Typical impurities include unreacted starting materials (aldehydes, ketones, amines), residual reagents (reducing agents, fluorinating agents) and their byproducts, side-products from competing reactions, diastereomers if a new stereocenter is formed, and residual metal catalysts from cross-coupling reactions.
Q2: How do I select the most appropriate purification technique for my fluorinated amino alcohol? A2: The optimal technique depends on the specific compound and the nature of the impurities:
-
Acid-Base Extraction: An excellent initial step to remove acidic or basic impurities.[3][4][5][6][7]
-
Crystallization: Ideal for obtaining high-purity solid compounds and removing impurities with different solubility profiles.[1][10][11]
-
Flash Chromatography: A versatile method for separating compounds based on polarity.[2]
-
High-Performance Liquid Chromatography (HPLC): Particularly effective for high-purity separations and for resolving diastereomers.[8][12]
Q3: Is standard silica gel suitable for the chromatography of fluorinated amino alcohols? A3: While standard silica gel can be used, the basicity of the amino group can lead to strong interactions with acidic silanol groups, resulting in peak tailing and potential product loss. It is often advisable to use deactivated silica gel or to add a basic modifier like triethylamine to the eluent.[2] For HPLC, fluorinated stationary phases can also offer unique selectivity for separating fluorinated compounds from their non-fluorinated counterparts.[12]
Q4: What are the best methods for separating diastereomers of a fluorinated amino alcohol? A4: The separation of diastereomers can be achieved through several methods:
-
Flash Chromatography: With a carefully optimized solvent system, baseline separation can often be achieved.
-
HPLC: This is a highly effective method, with both normal-phase and reversed-phase systems being viable options. Chiral HPLC offers excellent resolving power.[8]
-
Derivatization: If direct separation is challenging, the amino alcohol can be derivatized with a chiral auxiliary. The resulting diastereomeric products may be more easily separated by chromatography or crystallization, after which the auxiliary can be removed.
Q5: What is a good general approach to developing a recrystallization protocol for a novel fluorinated amino alcohol? A5: A systematic solvent screening is recommended:
-
Solubility Testing: Assess the solubility of a small amount of your compound in a variety of solvents (e.g., water, ethanol, ethyl acetate, dichloromethane, hexanes) at both room temperature and their boiling points.
-
Ideal Single Solvent: An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.
-
Binary Solvent System: If a suitable single solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is insoluble) dropwise until turbidity is observed. Gently heat the mixture until the solution becomes clear, and then allow it to cool slowly.[10]
Data Presentation
Table 1: Illustrative Example of Purity Enhancement during a Multi-Step Purification of a Fluorinated Amino Alcohol
This table provides representative data on the stepwise improvement of purity for a hypothetical fluorinated amino alcohol, as would be determined by quantitative NMR (qNMR) or HPLC analysis.
| Purification Step | Purity (%) | Major Impurities Removed |
| Crude Reaction Mixture | 60 | Unreacted starting materials, reagents, byproducts |
| After Acid-Base Extraction | 85 | Acidic and basic starting materials/reagents |
| After Flash Chromatography | 97 | Byproducts with different polarity, some diastereomer |
| After Recrystallization | >99.5 | Remaining diastereomer and other minor impurities |
Note: These values are illustrative and the actual purity at each stage will depend on the specific reaction and purification conditions. Purity can be accurately determined using techniques like qHNMR.[13][14]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This protocol outlines the separation of a basic fluorinated amino alcohol from neutral and acidic impurities.
-
Dissolve: Dissolve the crude product in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting periodically to release pressure. The basic amino alcohol will be protonated and partition into the aqueous layer.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer into a new flask.
-
Basify: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 10 M NaOH) until the solution is strongly basic (confirm with pH paper). The deprotonated, neutral amino alcohol will precipitate if it is a solid or form a separate layer if it is an oil.
-
Extract Product: Extract the basified aqueous solution multiple times with an organic solvent.
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
This protocol provides a general method for purifying a fluorinated amino alcohol on a silica gel column.
-
Develop TLC Method: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. An ideal solvent system will provide a retention factor (Rf) of approximately 0.3 for the desired compound. A common mobile phase consists of a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate or methanol), often with 0.1-1% triethylamine to prevent peak tailing.
-
Pack Column: Prepare a slurry of silica gel in the non-polar component of the mobile phase and pack it into a chromatography column.
-
Load Sample: Dissolve the crude material in a minimal amount of the mobile phase. For compounds with poor solubility, use a "dry loading" technique: dissolve the compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent to dryness, and load the resulting powder onto the column.[9]
-
Elute: Begin elution with the mobile phase, either isocratically (constant solvent composition) or with a solvent gradient (gradually increasing polarity).
-
Collect Fractions: Collect the eluent in fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent by rotary evaporation.
Protocol 3: Recrystallization
This protocol is for the final purification step of a solid fluorinated amino alcohol.
-
Select Solvent: Identify a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.[1][10][11]
-
Dissolve: In an Erlenmeyer flask, add the minimum amount of hot solvent to the solid while stirring and heating to achieve complete dissolution.
-
Hot Filter (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper.
-
Crystallize: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should occur. To maximize the yield, the flask can then be placed in an ice bath.
-
Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash: Rinse the crystals with a small portion of ice-cold solvent.
-
Dry: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: A standard workflow for the purification of fluorinated amino alcohols.
Caption: A logical flowchart for troubleshooting persistent impurities.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. youtube.com [youtube.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. magritek.com [magritek.com]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enantioselectivity in the Synthesis of Chiral Amino Alcohols
Welcome to the Technical Support Center for the enantioselective synthesis of chiral amino alcohols. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted solutions to common experimental challenges. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in optimizing your synthetic strategies for achieving high enantioselectivity.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of chiral amino alcohols, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low Enantiomeric Excess (e.e.)
Q1: My reaction is yielding the desired chiral amino alcohol, but the enantiomeric excess is consistently low. What are the primary factors I should investigate?
A1: Low enantiomeric excess is a frequent challenge and can stem from several sources. A systematic evaluation of your reaction parameters is crucial. Key areas to focus on include:
-
Catalyst and Ligand Purity: The chemical and enantiomeric purity of your chiral catalyst and ligand are paramount. Impurities can act as catalyst poisons or facilitate a non-selective background reaction, diminishing the overall e.e.
-
Reaction Temperature: Temperature plays a critical role in the energy difference between the diastereomeric transition states. Lowering the reaction temperature often enhances this energy gap, leading to improved enantioselectivity.[1]
-
Solvent Effects: The choice of solvent can significantly influence the catalyst's conformation and the stability of the reaction intermediates. It is advisable to screen a range of solvents with varying polarities and coordinating abilities to find the optimal medium for your specific transformation.
-
Catalyst Loading: Both insufficient and excessive catalyst loading can negatively impact enantioselectivity. Too little catalyst may allow a non-catalyzed, non-selective reaction to compete, while high concentrations can lead to the formation of less selective catalyst aggregates.
-
Reagent and Substrate Purity: Impurities in your starting materials or reagents can inhibit or poison the catalyst. Ensure all components are of the highest possible purity.
Issue 2: Poor Diastereoselectivity in Synthesizing Amino Alcohols with Multiple Chiral Centers
Q2: I am synthesizing an amino alcohol with two adjacent chiral centers, but the diastereomeric ratio (d.r.) is poor. How can I improve the diastereoselectivity?
A2: Achieving high diastereoselectivity requires precise control over the approach of the reacting species. Consider the following strategies:
-
Substrate Control: The inherent chirality of your substrate can influence the stereochemical outcome. The use of a chiral auxiliary attached to the substrate can effectively direct the formation of the new stereocenter.
-
Reagent Control: Employing chiral reagents or catalysts that can effectively differentiate between the diastereotopic faces of a prochiral substrate is a powerful strategy. For instance, in the synthesis of γ-amino alcohols, iridium-catalyzed asymmetric transfer hydrogenation can favor the anti-product, while rhodium-catalyzed asymmetric hydrogenation may yield the syn-product.
-
Chelation Control: The use of metal ions that can chelate to the substrate can create a rigid, cyclic transition state. This conformational restriction can favor the approach of a nucleophile or electrophile from a specific trajectory, thereby enhancing diastereoselectivity.
Issue 3: Racemization of the Product or Intermediates
Q3: I suspect that my chiral amino alcohol product or a key intermediate is racemizing during the reaction or work-up. What conditions can lead to racemization and how can I prevent it?
A3: Racemization can significantly erode enantiopurity and can occur at various stages of the synthesis.[1]
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization.[1] Strongly acidic or basic conditions can also facilitate the formation of achiral intermediates, such as enolates, leading to a loss of stereochemical integrity.[1]
-
Solution: Optimize your reaction by lowering the temperature and monitoring the reaction progress to minimize the reaction time. Employ milder acids or bases where possible.
-
-
Work-up and Purification: Standard aqueous work-ups with strong acids or bases can cause racemization of the final product. Similarly, purification via chromatography on silica gel, which is acidic, can be detrimental to sensitive compounds.
-
Solution: Use buffered aqueous solutions for work-up and consider alternative purification media such as neutral alumina or deactivated silica gel.
-
-
Protecting Group Strategy: The choice of protecting groups is critical. Bulky protecting groups can sterically hinder the approach of reagents that might cause racemization. Electron-withdrawing protecting groups can decrease the acidity of a proton at a chiral center, making it less susceptible to deprotonation and subsequent racemization.
Issue 4: Analytical Challenges in Determining Enantiomeric Excess
Q4: I am having trouble accurately determining the e.e. of my chiral amino alcohol using chiral HPLC. I am observing peak splitting or poor resolution. What could be the cause?
A4: Accurate determination of e.e. is essential. Issues with chiral HPLC analysis are common and can often be resolved through systematic troubleshooting.
-
Poor Resolution:
-
Chiral Stationary Phase (CSP) Mismatch: The primary factor for separation is the choice of the CSP. If you have no prior information, screening different types of CSPs (e.g., polysaccharide-based, Pirkle-type) is recommended.
-
Mobile Phase Composition: Systematically vary the mobile phase. In normal phase, adjust the alcohol modifier concentration. In reversed phase, alter the organic modifier percentage and the pH of the aqueous phase. Adding small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and selectivity.[2]
-
-
Split Peaks:
-
Sample Solvent Incompatibility: Dissolving your sample in a solvent that is stronger than the mobile phase can cause peak distortion. Whenever possible, use the mobile phase as the sample solvent.[3][4]
-
Column Contamination or Voids: A blocked frit or a void in the column packing can disrupt the flow path, leading to split peaks.[5] Try back-flushing the column or replacing it if the problem persists.
-
Co-eluting Impurity: An impurity that has a similar retention time to one of the enantiomers can appear as a shoulder or a split peak. Verify the purity of your sample.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the enantioselective synthesis of chiral amino alcohols?
A1: Several powerful strategies have been developed, including:
-
Asymmetric Reduction of α-Amino Ketones or β-Amino Ketones: This involves the use of chiral reducing agents or catalysts, such as those used in Noyori asymmetric hydrogenation, to reduce a prochiral ketone to a chiral alcohol with high enantioselectivity.
-
Sharpless Asymmetric Aminohydroxylation: This method allows for the direct conversion of olefins into chiral amino alcohols in a syn-selective manner using an osmium catalyst and a chiral ligand.[6]
-
Ring-Opening of Epoxides or Aziridines: The nucleophilic ring-opening of enantiopure epoxides or aziridines with an appropriate amine or oxygen nucleophile, respectively, is a reliable method for accessing chiral amino alcohols.
-
Asymmetric Addition to Imines: The addition of carbon nucleophiles to chiral imines or the use of a chiral catalyst to mediate the addition to prochiral imines are common approaches.
-
Chromium-Catalyzed Asymmetric Cross-Coupling: Recent advances have shown that chromium catalysts can mediate the asymmetric cross-coupling of aldehydes and imines to produce chiral β-amino alcohols with high efficiency and stereoselectivity.[7]
Q2: How do I choose the appropriate chiral ligand for my reaction?
A2: The selection of the chiral ligand is often specific to the reaction type and the substrate. Reviewing the literature for similar transformations is the best starting point. Ligand screening is a common practice in optimizing asymmetric reactions. The electronic and steric properties of the ligand are critical in creating a chiral environment that leads to high enantioselectivity.
Q3: Can the order of reagent addition affect the enantioselectivity?
A3: Yes, in many catalytic systems, the order of addition of reagents, including the pre-formation of the catalyst-ligand complex, can be critical for achieving high enantioselectivity and reproducibility. It is essential to follow established protocols carefully.
Q4: What is the role of additives in enhancing enantioselectivity?
A4: Additives can play several roles. They can act as co-catalysts, influence the aggregation state of the catalyst, or modify the properties of the reaction medium. For example, in some hydrogenations, a base is added to facilitate the formation of the active catalytic species. In other cases, Lewis acids can be used to activate the substrate.
Data Presentation
The following tables summarize quantitative data for key methods in the enantioselective synthesis of chiral amino alcohols, allowing for easy comparison of different catalytic systems and conditions.
Table 1: Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling of Aldehydes and Imines
| Entry | Aldehyde | Imine | Yield (%) | d.r. | e.e. (%) |
| 1 | Benzaldehyde | N-Ts-benzaldimine | 95 | >20:1 | 98 |
| 2 | 4-Chlorobenzaldehyde | N-Ts-benzaldimine | 92 | >20:1 | 97 |
| 3 | 2-Naphthaldehyde | N-Ts-benzaldimine | 91 | >20:1 | 99 |
| 4 | Cyclohexanecarboxaldehyde | N-Ts-benzaldimine | 85 | 15:1 | 96 |
| Data is representative of results from Cr-catalyzed cross-coupling reactions and may vary based on specific ligand and reaction conditions.[7] |
Table 2: Sharpless Asymmetric Aminohydroxylation of Olefins
| Entry | Olefin | Ligand | Regioisomer Ratio (Amine:Alcohol) | Yield (%) | e.e. (%) |
| 1 | Styrene | (DHQ)₂PHAL | >20:1 | 90 | 99 |
| 2 | trans-Stilbene | (DHQD)₂PHAL | - | 85 | 98 |
| 3 | Methyl cinnamate | (DHQ)₂AQN | >20:1 | 88 | 97 |
| 4 | 1-Hexene | (DHQD)₂PHAL | 3:1 | 75 | 95 |
| Data is illustrative of the Sharpless AA reaction. Regioselectivity and e.e. are highly dependent on the substrate, ligand, and nitrogen source.[6][8] |
Table 3: Noyori Asymmetric Hydrogenation of α-Amino Ketones
| Entry | Substrate | Catalyst | Solvent | Yield (%) | e.e. (%) |
| 1 | 2-Aminoacetophenone | RuCl₂[(R)-xylbinap][(R)-daipen] | i-PrOH | 96 | >99 |
| 2 | 1-Amino-3,3-dimethyl-2-butanone | RuCl₂[(R)-xylbinap][(R)-daipen] | i-PrOH | 95 | 99 |
| 3 | 2-(Dimethylamino)acetophenone | RuCl₂[(S)-binap] | Methanol | 98 | 97 |
| 4 | 2-Amino-1-phenyl-1-propanone | RuCl₂[(R)-xylbinap][(R)-daipen] | i-PrOH | 94 | 98 |
| Results are indicative of the high efficiency of Noyori-type hydrogenations. The specific catalyst, base, and solvent system must be optimized for each substrate. |
Experimental Protocols
This section provides detailed methodologies for key experiments discussed in this guide.
Protocol 1: General Procedure for Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling
This protocol is adapted from the work of Wang and coworkers.[7]
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, add CrCl₂ (15 mol%), the chiral ligand (e.g., a cyano-oxazoline ligand, 16.5 mol%), and anhydrous, degassed solvent (e.g., DME) to an oven-dried vial. Stir the mixture at room temperature for 1-2 hours.
-
Reagent Addition: To the catalyst mixture, add Mn powder (2.0 equiv), an additive such as LiBF₄ (1.0 equiv), the aldehyde (2.0 equiv), and the N-sulfonyl imine (1.0 equiv).
-
Reaction: Seal the vial and stir the reaction mixture at the optimized temperature (e.g., 50 °C) for 24 hours.
-
Work-up: Quench the reaction with water. Filter the mixture through a pad of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the chiral β-amino alcohol.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Sharpless Asymmetric Aminohydroxylation
This is a representative protocol for the Sharpless AA reaction.
-
Reaction Setup: To a flask, add the chiral ligand (e.g., (DHQ)₂PHAL, 1 mol%), potassium osmate(VI) dihydrate (0.4 mol%), and the nitrogen source (e.g., chloramine-T trihydrate, 1.1 equiv) in a solvent mixture (e.g., n-propanol/water 1:1).
-
Substrate Addition: Add the olefin (1.0 equiv) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (typically 6-24 hours), as monitored by TLC.
-
Quenching: Quench the reaction by adding a reducing agent such as sodium sulfite.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified amino alcohol by chiral HPLC or by conversion to a suitable derivative for NMR analysis.
Protocol 3: General Procedure for Noyori Asymmetric Hydrogenation of an α-Amino Ketone
This protocol outlines a general procedure for the asymmetric hydrogenation of an α-amino ketone.
-
Catalyst Preparation: In a glovebox, charge a pressure vessel with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN). Add a degassed solvent such as isopropanol.
-
Activation (if necessary): In some procedures, the catalyst is activated by heating under an inert atmosphere.
-
Substrate Addition: Add the α-amino ketone substrate and a base (e.g., potassium tert-butoxide) to the reaction vessel.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 8 atm). Stir the reaction at the specified temperature (e.g., 25 °C) until the reaction is complete.
-
Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in experimental design and troubleshooting.
Caption: A troubleshooting workflow for diagnosing and resolving low enantioselectivity.
Caption: A generalized experimental workflow for catalytic asymmetric synthesis.
Caption: Key factors influencing the enantioselectivity of a reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 7. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 8. Primary Amides. A General Nitrogen Source for Catalytic Asymmetric Aminohydroxylation of Olefins [organic-chemistry.org]
Stability issues of (R)-2-Amino-2-(4-fluorophenyl)ethanol in solution
Welcome to the Technical Support Center for (R)-2-Amino-2-(4-fluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with solutions of this compound. Here, you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and the choice of solvent. Like many amino alcohols, it is susceptible to degradation under harsh acidic, basic, or oxidative conditions.
Q2: What are the visual indicators of degradation in my solution?
A2: Visual signs of degradation can include the appearance of a yellow or brown tint in a previously colorless solution, the formation of precipitates, or a change in turbidity. However, significant degradation can occur without any visible changes, necessitating analytical confirmation.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions should be stored at low temperatures (2-8°C is a general recommendation for many amino compounds) and protected from light by using amber vials or by wrapping the container in aluminum foil.[1] The ideal storage conditions, however, should be determined by stability studies. For solid material, storage at 2-8°C is also recommended.[1]
Q4: How can I assess the stability of my this compound solution?
A4: The stability should be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of the parent compound.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively published, analogous amino alcohols and fluorinated compounds can undergo oxidation of the amino group, reactions involving the hydroxyl group, and potential modifications to the fluorophenyl ring under strenuous conditions. Forced degradation studies are the best way to elucidate these pathways for your specific formulation.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown over time. | Oxidation or Photodegradation: The amino group or the aromatic ring may be susceptible to oxidation. Exposure to light, especially UV light, can also induce degradation. | Prepare solutions using de-gassed solvents to minimize dissolved oxygen. Consider purging the headspace of the container with an inert gas like nitrogen or argon. Store solutions in amber vials or protect them from light. |
| Precipitate forms in the solution upon storage, especially at low temperatures. | Poor Solubility or pH Shift: The compound may have limited solubility in the chosen solvent system, which can be exacerbated at lower temperatures. A shift in pH can also affect solubility. | Determine the solubility of the compound in your chosen solvent at the intended storage temperature. If solubility is an issue, consider using a co-solvent. Verify the pH of the solution and consider using a buffer to maintain a stable pH. Before use, allow the solution to warm to room temperature and ensure all precipitate has redissolved. |
| Loss of potency or appearance of unknown peaks in HPLC analysis. | Chemical Degradation: The compound is likely degrading. This could be due to hydrolysis, oxidation, or other reactions. | Conduct a forced degradation study to identify the likely degradation products and pathways.[2][3][4] This will help in developing a robust, stability-indicating analytical method and in understanding the compound's intrinsic stability. |
| Inconsistent analytical results between samples. | Incomplete Dissolution or Adsorption: The compound may not be fully dissolved, leading to non-homogeneous solutions. Adsorption to container surfaces can also be an issue. | Ensure complete dissolution using techniques like sonication. Vortex the solution before taking an aliquot for analysis. Consider using silanized glassware to minimize adsorption. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[2][3][4]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
A suitable buffer (e.g., phosphate buffer)
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate flasks. Store at 60°C for up to 48 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate flasks. Keep at room temperature for up to 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for up to 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 60°C for up to 48 hours.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the samples using an appropriate HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M & 1 M HCl | 60°C | Up to 48 hours |
| Base Hydrolysis | 0.1 M & 1 M NaOH | Room Temperature | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | None | 60°C | Up to 48 hours |
| Photochemical | ICH Q1B compliant light source | Room Temperature | As per guidelines |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase and Gradient (Example):
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the run to elute more hydrophobic compounds (degradation products may have different polarities). A typical starting point could be 95% A, ramping to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm (based on the absorbance of the phenyl ring)
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Analyze the chromatograms to ensure that the peaks for the degradation products are well-resolved from the peak of the parent compound.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (R)-2-Amino-2-(4-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies
(R)-2-Amino-2-(4-fluorophenyl)ethanol is a chiral building block of significant interest in the pharmaceutical industry due to its presence in various drug candidates. The efficient and stereoselective synthesis of this compound is crucial for drug development and manufacturing. This guide provides a comparative overview of two prominent synthetic routes: asymmetric hydrogenation and biocatalytic transamination, offering detailed experimental protocols and performance data to inform methodology selection.
At a Glance: Comparison of Synthetic Routes
| Parameter | Asymmetric Hydrogenation | Biocatalytic Transamination |
| Starting Material | 2-Amino-1-(4-fluorophenyl)ethanone HCl | 2-Amino-1-(4-fluorophenyl)ethanone |
| Key Reagent/Catalyst | Ru-BINAP derivative catalyst | Transaminase (ATA) |
| Typical Yield | High (>90%) | Moderate to High (Can be >90%) |
| Enantiomeric Excess (ee) | Excellent (>98% ee) | Excellent (>99% ee) |
| Reaction Conditions | High pressure (H₂ gas), organic solvent | Aqueous buffer, mild temperature |
| Advantages | High turnover number, well-established | High selectivity, green chemistry |
| Disadvantages | Requires specialized high-pressure equipment, potentially toxic heavy metal catalyst | Enzyme stability and availability, potential for product inhibition |
Route 1: Asymmetric Hydrogenation
Asymmetric hydrogenation, particularly the Noyori-type reduction of ketones, stands as a powerful and well-established method for the synthesis of chiral alcohols with high enantiopurity. This approach typically employs a ruthenium catalyst bearing a chiral phosphine ligand, such as BINAP, to stereoselectively deliver hydrogen to a prochiral ketone.
Experimental Protocol: Asymmetric Hydrogenation of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride
This protocol is adapted from established procedures for the asymmetric hydrogenation of α-amino ketones.
Materials:
-
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride
-
[RuCl₂((R)-xylbinap)((R)-daipen)]
-
Potassium tert-butoxide
-
2-Propanol (anhydrous and degassed)
-
Hydrogen gas (high purity)
Procedure:
-
A high-pressure autoclave is charged with 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (1.0 eq) and the chiral ruthenium catalyst [RuCl₂((R)-xylbinap)((R)-daipen)] (0.005-0.01 mol%).
-
The vessel is sealed and purged with argon.
-
Anhydrous, degassed 2-propanol is added via cannula.
-
A solution of potassium tert-butoxide (1.1 eq) in 2-propanol is added to the reaction mixture.
-
The autoclave is pressurized with hydrogen gas to the desired pressure (e.g., 8 atm) and the reaction mixture is stirred vigorously at a controlled temperature (e.g., 30 °C).
-
The reaction progress is monitored by HPLC or TLC.
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is taken up in an appropriate solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product.
-
Purification by column chromatography or recrystallization yields the enantiomerically pure this compound.
Route 2: Biocatalytic Transamination
Biocatalytic transamination has emerged as a green and highly selective alternative for the synthesis of chiral amines. Transaminase enzymes (ATAs) catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine or L-alanine) to a prochiral ketone, generating the desired chiral amine with excellent enantioselectivity.
Experimental Protocol: Asymmetric Synthesis using a Transaminase
This protocol is a general procedure based on the application of commercially available transaminases for the synthesis of chiral amines.
Materials:
-
2-Amino-1-(4-fluorophenyl)ethanone
-
Transaminase (e.g., a commercially available (R)-selective ATA)
-
Isopropylamine (or another suitable amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Organic co-solvent (e.g., DMSO), if required for substrate solubility
Procedure:
-
In a temperature-controlled reaction vessel, 2-amino-1-(4-fluorophenyl)ethanone (1.0 eq) is dissolved in potassium phosphate buffer. A co-solvent such as DMSO may be added to improve substrate solubility.
-
The PLP cofactor is added to the mixture.
-
The (R)-selective transaminase is added to the reaction mixture.
-
The amine donor (e.g., isopropylamine, in excess) is added to start the reaction.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
The reaction progress is monitored by HPLC or GC to determine the conversion and enantiomeric excess.
-
Upon completion, the enzyme is removed by centrifugation or filtration.
-
The product is extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Further purification, if necessary, can be achieved by chromatography or recrystallization.
Visualization of the Comparison Workflow
Caption: A flowchart comparing the key stages and evaluation criteria for the asymmetric hydrogenation and biocatalytic transamination routes.
A Comparative Guide to Chiral HPLC and Chiral CE for Amino Alcohol Analysis
In the pharmaceutical industry, the enantiomeric purity of amino alcohols is a critical quality attribute, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful analytical techniques for chiral separations.[2] This guide provides an objective comparison of chiral HPLC and chiral CE for the analysis of amino alcohols, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal technique for their needs.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separations, primarily utilizing Chiral Stationary Phases (CSPs) to achieve resolution.[3] The differential interaction of enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.[4] For amino alcohols, polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed.[1][5][6] A significant consideration for some amino alcohols is their lack of a strong UV chromophore, which may necessitate derivatization prior to HPLC analysis to ensure adequate detection.[7]
Experimental Protocol: Chiral HPLC of Amino Alcohols
The following protocol is a representative example for the chiral separation of amino alcohols using a macrocyclic glycopeptide-based CSP.
-
Column: CHIROBIOTIC T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v)
-
Flow Rate: 1.0 - 2.0 mL/min
-
Detection: UV at 220 nm or as appropriate for the analyte/derivatizing agent
-
Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the amino alcohol sample in the mobile phase to a concentration of 1 mg/mL. If derivatization is required, follow a validated procedure using a suitable chiral or achiral derivatizing agent.
Performance Data: Chiral HPLC
The table below summarizes typical performance data for the chiral separation of amino alcohols by HPLC.
| Parameter | Value | Reference |
| Resolution (Rs) | > 1.5 (baseline) | [1][3] |
| Selectivity (α) | 1.1 - 1.5 | [1][8] |
| Analysis Time | 10 - 30 min | [7][9] |
| Limit of Detection (LOD) | 2.5 - 50 µg/L | [10] |
| Limit of Quantification (LOQ) | 0.2 - 0.4 mg/L | [10] |
Experimental Workflow: Chiral HPLC
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
Determining the Enantiomeric Purity of (R)-2-Amino-2-(4-fluorophenyl)ethanol: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical aspect of quality control and regulatory compliance for chiral molecules such as (R)-2-Amino-2-(4-fluorophenyl)ethanol. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each method's performance is evaluated based on experimental data for structurally similar compounds, providing a framework for selecting the most suitable technique for your analytical needs.
Comparison of Analytical Methods
The choice of an analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the stage of drug development. The following table summarizes the key features of the three most prominent methods.
| Feature | High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP). | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Differential migration of enantiomers in an electric field, facilitated by a chiral selector in the background electrolyte. |
| Sample Throughput | Moderate to High | Low to Moderate | High |
| Sensitivity | High | Low | Very High |
| Resolution | Generally Good to Excellent | Dependent on CSA and magnetic field strength | Excellent |
| Development Time | Moderate | Short to Moderate | Moderate |
| Instrumentation | Widely available | Widely available | Less common than HPLC/NMR |
| Sample Derivatization | Often not required (direct methods) | Not required | Often not required |
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The success of this method relies on the selection of an appropriate chiral stationary phase (CSP) that exhibits stereoselective interactions with the analyte.
Experimental Protocol: Chiral HPLC
A common approach for the enantiomeric separation of amino alcohols like this compound involves the use of polysaccharide-based CSPs.
-
Column: A chiral column with a polysaccharide-based stationary phase, such as cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve the best separation. A small amount of an amine additive (e.g., diethylamine) may be added to the mobile phase to improve peak shape for basic analytes.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs, commonly around 220-260 nm for aromatic compounds.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Expected Performance
For structurally similar amino alcohols, baseline separation of enantiomers is often achievable with polysaccharide-based CSPs. The resolution is influenced by the specific substituents on the phenyl ring and the nature of the alcohol in the mobile phase.
NMR Spectroscopy
NMR spectroscopy offers a non-separative method for determining enantiomeric excess. This technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers.
Experimental Protocol: NMR with Chiral Solvating Agents
-
Sample Preparation: A solution of the analyte (this compound) is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: A chiral solvating agent, such as (R)-(-)-Mandelic acid or a derivative of binaphthol, is added to the NMR tube.
-
Data Acquisition: ¹H or ¹⁹F NMR spectra are acquired. The presence of the CSA should induce separate signals for at least one pair of corresponding protons or the fluorine atom in the R- and S-enantiomers.
-
Quantification: The enantiomeric excess is determined by integrating the signals corresponding to each enantiomer.
Expected Performance
The magnitude of the chemical shift difference (Δδ) is dependent on the specific CSA used, the solvent, and the concentration of both the analyte and the CSA. For amino alcohols, protons alpha to the amino and hydroxyl groups are often well-resolved. The accuracy of the ee determination by ¹H NMR spectroscopy is typically within ±2%.[1]
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that requires only minute amounts of sample. Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).
Experimental Protocol: Chiral Capillary Electrophoresis
-
Capillary: A fused-silica capillary, typically with an internal diameter of 50-75 µm.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH containing a chiral selector.
-
Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) are commonly used for the enantioseparation of amino alcohols.
-
Applied Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.
-
Detection: UV detection is commonly employed.
-
Quantification: The enantiomeric excess is calculated from the peak areas or heights in the electropherogram.
Expected Performance
CE can provide excellent resolution of enantiomers with short analysis times. The separation is highly dependent on the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. For amino alcohols, the formation of inclusion complexes with cyclodextrins often leads to effective enantiomeric discrimination.
Visualizing the Workflow
To better understand the procedural flow of each analytical method, the following diagrams illustrate the key steps involved.
Workflow for enantiomeric excess determination by Chiral HPLC.
Workflow for enantiomeric excess determination by NMR Spectroscopy.
Workflow for enantiomeric excess determination by Capillary Electrophoresis.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using Chiral HPLC, NMR Spectroscopy, and Capillary Electrophoresis.
-
Chiral HPLC is a robust and reliable method, particularly with polysaccharide-based chiral stationary phases, and is often the method of choice in industrial settings.
-
NMR Spectroscopy with chiral solvating agents provides a rapid, non-separative alternative that is well-suited for reaction monitoring and screening.
-
Capillary Electrophoresis offers high separation efficiency and is advantageous when sample volume is limited.
The selection of the optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available resources. For validation purposes, it is often beneficial to use two orthogonal methods to confirm the enantiomeric purity of the target compound.
References
A Comparative Guide to Catalysts for Asymmetric Amino Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of amino alcohols is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to a vast array of pharmaceuticals and bioactive molecules. The efficiency and stereoselectivity of their synthesis are critically dependent on the choice of catalyst. This guide provides a comparative analysis of prominent catalytic systems for asymmetric amino alcohol synthesis, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison of Key Catalytic Systems
The selection of an appropriate catalyst is paramount for achieving high yield and stereoselectivity in asymmetric amino alcohol synthesis. The following table summarizes the performance of representative metal-based and organocatalytic systems in the synthesis of chiral amino alcohols. Key performance indicators include enantiomeric excess (ee%), diastereomeric ratio (dr), turnover number (TON), and turnover frequency (TOF).
| Catalytic System | Substrate | Product | ee (%) | dr | TON | TOF (h⁻¹) | Reference |
| Ru-Catalyzed Asymmetric Hydrogenation | |||||||
| RuCl₂[(R)-BINAP] | α-Amino Ketone | β-Amino Alcohol | >99 | - | 100,000 | >10,000 | [1] |
| Ru(OAc)₂(binap) | Functionalized Ketone | Amino Alcohol | up to 99 | - | >100,000 | - | [2] |
| Ir-Catalyzed Asymmetric Hydrogenation | |||||||
| Ir-(R)-1c (SpiroPAP) | α-Amino Ketone | β-Amino Alcohol | up to 99.9 | - | 100,000 | >100,000 | [3] |
| Ir(P,N,O) catalyst | Simple Ketone | Chiral Alcohol | 98->99 | - | up to 200,000 | - | [4] |
| Rh-Catalyzed Asymmetric Hydrogenation | |||||||
| [Rh(COD)Cl]₂/Ligand A | 2-Amino Aryl Ketone | 2-Amino-1-aryl ethanol | >92 | - | - | - | |
| Corey-Bakshi-Shibata (CBS) Reduction | |||||||
| (R)-2-methyl-CBS-oxazaborolidine | Prochiral Ketone | Chiral Secondary Alcohol | >95 | - | - | - | [5][6] |
| Sharpless Asymmetric Aminohydroxylation | |||||||
| K₂OsO₂(OH)₄ / (DHQ)₂PHAL | Olefin | N-protected Amino Alcohol | up to 99 | syn-selective | - | - | [7][8] |
| Organocatalysis (L-Prolinol) | |||||||
| L-Prolinol (20 mol%) | Acetone & Isobutyraldehyde | Aldol Adduct | 93 (anti) | 95:5 (anti:syn) | - | - | [9] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of these catalytic systems. Below are representative protocols for key asymmetric amino alcohol synthesis methodologies.
Ruthenium-Catalyzed Asymmetric Hydrogenation of α-Amino Ketones
This protocol is a general procedure for the highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols.
Catalyst: Ruthenium-diphosphine-diamine complex.
Procedure:
-
A mixture of the α-N-heteroaryl ketone (0.5 mmol), the Ruthenium catalyst (0.0005 mmol, 0.1 mol%), and a suitable solvent (e.g., methanol, 2 mL) are placed in a glovebox into a glass-lined stainless-steel autoclave.
-
The autoclave is sealed and taken out of the glovebox.
-
The autoclave is purged with hydrogen gas three times.
-
The hydrogen pressure is increased to the desired level (e.g., 50 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for a designated time (e.g., 12 h).
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired chiral β-heteroaryl amino alcohol.
Performance: This method typically yields products with up to 99% yield and >99% ee.
Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone
This protocol describes the enantioselective reduction of a ketone to the corresponding chiral secondary alcohol using a chiral oxazaborolidine catalyst.[10]
Catalyst: (R)-2-methyl-CBS-oxazaborolidine.
Procedure:
-
A solution of the ketone (e.g., a cyclopentenone, 56 mmol, 1.0 equiv) in anhydrous toluene (110 mL) is cooled to -78 °C.
-
(R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.2 equiv) is added, and the reaction mixture is stirred for 5 minutes at -78 °C.
-
A solution of catecholborane (1.0 M in THF, 1.8 equiv) is then added slowly.
-
The reaction mixture is stirred for 24 hours at -78 °C before it is quenched with saturated aqueous NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the chiral alcohol.
Performance: This method is known for its high enantioselectivity, often exceeding 95% ee.[5]
Sharpless Asymmetric Aminohydroxylation of an Olefin
This protocol outlines the syn-selective preparation of a 1,2-amino alcohol from an alkene.[7]
Catalyst System: K₂OsO₂(OH)₄ and a chiral ligand (e.g., (DHQ)₂PHAL).
Procedure:
-
To a stirred solution of the chiral ligand (0.025 mmol) and K₂OsO₂(OH)₄ (0.02 mmol) in n-propanol/water (1:1, 5 mL) at room temperature, the nitrogen source (e.g., chloramine-T, 1.5 mmol) is added.
-
The mixture is stirred until the solids dissolve.
-
The olefin (1.0 mmol) is then added, and the reaction is stirred vigorously at room temperature for the specified time (e.g., 6-24 h).
-
Sodium sulfite (1.0 g) is added, and the mixture is stirred for an additional hour.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford the N-protected amino alcohol.
Performance: This reaction provides syn-1,2-amino alcohols with high enantioselectivity.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing new catalysts. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key catalytic systems.
Catalytic Cycle for Noyori's Asymmetric Hydrogenation
This mechanism involves the concerted transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the ketone substrate via a six-membered transition state.[1]
Caption: Proposed catalytic cycle for Noyori's asymmetric hydrogenation.
Experimental Workflow for Catalyst Screening
A systematic approach is essential when comparing the efficacy of different catalysts for a specific transformation.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 8. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Navigating the Landscape of Chiral Auxiliaries: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries represent a powerful and reliable strategy in asymmetric synthesis, guiding reactions to produce the desired stereoisomer. This guide provides a comprehensive comparison of several leading chiral auxiliaries, with a special focus on the potential utility of (R)-2-Amino-2-(4-fluorophenyl)ethanol, benchmarked against established alternatives.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where the choice of chiral auxiliary is paramount in dictating the stereochemical outcome. The following table summarizes the performance of various chiral auxiliaries in this key transformation.
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) |
| (R)-Phenylglycinol Derivative (Oxazolidinone) | N-Propionyl | Benzyl bromide | LDA | ~85-95 | >95:5 |
| Evans' Auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) | N-Propionyl | Benzyl bromide | LDA/THF | 80-92 | >99:1 d.r. |
| Oppolzer's Sultam ((2R)-Bornane-10,2-sultam) | N-Propionyl | Methyl iodide | NaHMDS | >90 | >98% d.e. |
| Meyers' Auxiliary ((1R,2S)-Pseudoephedrine) | N-Propionyl Amide | Benzyl bromide | LDA, LiCl | 95 | >99:1 d.r. |
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Chiral auxiliaries play a crucial role in controlling the formation of new stereocenters.
| Chiral Auxiliary | Enolate Source (N-Acyl Derivative) | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (R)-Phenylglycinol Derivative (Oxazolidinone) | N-Propionyl | Isobutyraldehyde | Bu₂BOTf | ~80-90 | >98:2 |
| Evans' Auxiliary ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) | N-Propionyl | Isobutyraldehyde | Bu₂BOTf | 85 | >99:1 |
| Oppolzer's Sultam ((2R)-Bornane-10,2-sultam) | N-Propionyl | Benzaldehyde | TiCl₄ | 85 | 98:2 (anti:syn) |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of the auxiliary.
Protocol 1: Synthesis of N-Acyloxazolidinone from (R)-Phenylglycinol
This procedure describes the formation of the chiral auxiliary adduct, which is the starting material for subsequent asymmetric reactions.
-
Reaction Setup: To a solution of (R)-phenylglycinol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added triethylamine (2.2 eq).
-
Acylation: The solution is cooled to 0 °C, and the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) is added dropwise.
-
Cyclization: After stirring at room temperature for 2-4 hours, the reaction mixture is cooled again to 0 °C, and a solution of phosgene or a phosgene equivalent (e.g., triphosgene) in toluene is added slowly.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the N-acyloxazolidinone.
Protocol 2: Asymmetric Alkylation of a Phenylglycinol-Derived Oxazolidinone
This protocol outlines the key diastereoselective C-C bond formation step.
-
Enolate Formation: The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.05 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the lithium enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred for several hours at this temperature until completion (monitored by TLC).
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.
-
Purification: The product is purified by flash chromatography to isolate the major diastereomer.
Protocol 3: Cleavage of the Phenylglycinol Auxiliary
This final step removes the chiral auxiliary to yield the desired enantiomerically enriched product.
-
Hydrolysis: The alkylated N-acyloxazolidinone (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature until the starting material is consumed.
-
Work-up: The THF is removed under reduced pressure, and the aqueous solution is acidified with dilute HCl. The product is then extracted with an organic solvent.
-
Auxiliary Recovery: The aqueous layer can be basified and extracted to recover the (R)-phenylglycinol auxiliary.
-
Purification: The desired carboxylic acid product is purified by standard methods.
Visualizing the Logic of Asymmetric Induction
The stereochemical outcome of these reactions is governed by the formation of a well-defined transition state that minimizes steric interactions. The chiral auxiliary creates a biased environment, forcing the incoming electrophile or aldehyde to approach from a specific face of the enolate.
Conclusion
The selection of a chiral auxiliary is a critical step in the design of an asymmetric synthesis. While direct experimental validation for this compound is pending, its structural relationship to (R)-phenylglycinol suggests it could be a valuable tool, potentially offering modified steric and electronic properties due to the fluorine substituent. Evans' oxazolidinones are renowned for their high and predictable stereocontrol in a wide range of reactions. Oppolzer's sultams offer a robust and often crystalline platform, which can facilitate purification. Meyers' pseudoephedrine auxiliaries provide a practical and highly effective method for the asymmetric alkylation of amides. The choice of auxiliary will ultimately depend on the specific transformation, the nature of the substrates, and the desired stereochemical outcome. This guide provides a foundational dataset to aid researchers in making an informed decision for their synthetic challenges.
A Comparative Guide to Chiral Stationary Phases for Enantiomeric Separation
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers is a critical step in the development and quality control of pharmaceuticals, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most widely used technique for enantioseparation. The choice of the appropriate CSP is paramount for achieving successful and efficient resolution of chiral molecules. This guide provides an objective comparison of the efficacy of different classes of CSPs, supported by experimental data, to aid in the selection of the optimal stationary phase for a given separation challenge.
Performance Comparison of Chiral Stationary Phases
The efficacy of a chiral stationary phase is evaluated based on its ability to provide baseline separation of enantiomers with good resolution (Rs), high selectivity (α), and reasonable retention times (k'). The following table summarizes the performance of various commercially available CSPs for the enantioseparation of selected pharmaceutical compounds.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (t R1, t R2 ) (min) | Capacity Factor (k' 1, k' 2 ) | Separation Factor (α) | Resolution (R s ) | Reference |
| Fluoxetine | Chiralcel OD-H (Cellulose-based) | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | 18.4, 20.3 | 4.10, 4.63 | 1.13 | 1.74 | [1] |
| Chiralpak AD-H (Amylose-based) | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | 19.2, 21.4 | 2.18, 2.54 | 1.16 | 1.79 | [1] | |
| Cyclobond I 2000 DM (Cyclodextrin-based) | Methanol/0.2% TEAA (25/75, v/v; pH 3.8) | 16.4, 19.2 | 3.32, 4.05 | 1.22 | 2.30 | [1] | |
| Chiralcel OJ-H | Hexane/Isopropanol/Diethylamine (99/1/0.1, v/v/v) | 19.9, 20.9 | 2.27, 2.44 | 1.07 | 0.99 | [1] | |
| Kromasil CHI-TBB | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | 11.4, 12.1 | 2.12, 2.22 | 1.05 | 0.84 | [1] | |
| Ibuprofen | Chiralpak AD | Not Specified | - | - | 1.08 | 1.73 | |
| Chiralpak IA | Not Specified | - | - | 1.44 | 3.12 | ||
| Ketoprofen | Chiralpak IA | Not Specified | - | - | 1.08 | 1.77 | |
| Warfarin | Chirobiotic V | Acetonitrile/1% TEAA (10:90, v/v; pH 4.1) | - | - | - | >1.5 | [2] |
| Chirobiotic T | Acetonitrile/1% TEAA (10:90, v/v; pH 4.1) | - | - | - | <1.5 | [2] |
Note: "-" indicates data not specified in the source.
Experimental Protocols
Reproducible and robust chiral separations rely on meticulously detailed experimental protocols. Below are representative methodologies for the enantioseparation of the compounds listed in the comparison table.
Enantioseparation of Fluoxetine
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Columns:
-
Chiralcel OD-H (250 x 4.6 mm, 5 µm)
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Cyclobond I 2000 DM (250 x 4.6 mm, 5 µm)
-
-
Mobile Phases:
-
Flow Rate: 0.5 mL/min for Chiralpak AD-H and 0.8 mL/min for Chiralcel OD-H and Cyclobond I 2000 DM.[1]
-
Column Temperature: 20°C for Chiralpak AD-H, 15°C for Chiralcel OD-H, and 30°C for Cyclobond I 2000 DM.[1]
-
Detection: UV at 254 nm.
-
Sample Preparation: A standard solution of racemic fluoxetine (1 mg/mL) is prepared in the mobile phase and filtered through a 0.45 µm filter before injection.
Enantioseparation of Warfarin
-
Instrumentation: A standard HPLC system with a UV or fluorescence detector.
-
Column: Chirobiotic V (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 1% triethylammonium acetate (TEAA) buffer (pH 4.1) in a 10:90 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Sample Preparation: A stock solution of racemic warfarin (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase.
Visualizing the Chiral Separation Workflow
The process of selecting a chiral stationary phase and developing a separation method can be systematically approached. The following diagrams illustrate the general workflow and the logical relationships between different types of CSPs.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Fluorinated Chiral Compounds
The precise determination of enantiomeric purity is a cornerstone of pharmaceutical development and quality control, particularly for fluorinated chiral compounds where stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Cross-validation of analytical methods is the definitive process for ensuring the accuracy, reliability, and consistency of these critical measurements across different techniques.[1] This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two leading techniques for the enantioseparation of fluorinated chiral molecules.
This comparison is centered on the analytical methods for Sitagliptin , an oral antihyperglycemic drug containing a trifluorinated phenyl group, serving as a representative fluorinated chiral compound. The following sections provide detailed experimental protocols, a quantitative comparison of method performance based on validation data, and a logical workflow for the cross-validation process.
Key Analytical Techniques for Chiral Resolution
High-Performance Liquid Chromatography (HPLC): As the most established and widely utilized technique for determining enantiomeric purity, chiral HPLC offers significant flexibility through various operational modes.[1][2] Its robustness and extensive history of application make it a benchmark for chiral separations.
Supercritical Fluid Chromatography (SFC): A powerful alternative to HPLC, chiral SFC is recognized for its high efficiency, faster separation times, and reduced environmental impact due to its use of supercritical carbon dioxide as the primary mobile phase.[1][3][4] For many chiral compounds, SFC provides superior or comparable separation with the added benefits of lower solvent consumption and quicker sample processing.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of results across different analytical techniques. The following protocols for the enantiomeric separation of Sitagliptin are based on validated methods.
Chiral HPLC Method for Sitagliptin
-
Instrumentation: A standard HPLC system equipped with a UV detector.[6][7]
-
Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of 3 M potassium di-hydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile in a 60:30:10 (v/v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection Wavelength: 266 nm.[7]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 2 mg/mL.[7]
Chiral SFC Method for Sitagliptin
-
Instrumentation: An SFC system equipped with a back-pressure regulator and a UV detector.[8]
-
Column: Chiralcel OD (250 mm × 4.6 mm, 10 µm).[8]
-
Mobile Phase: Supercritical CO2 and methanol (containing 0.2% trifluoroacetic acid and 0.2% diethylamine) in a 90:10 ratio.[8]
-
Flow Rate: 1.5 mL/min.[8]
-
Outlet Pressure: 18.62 MPa (approximately 186 bar).[8]
-
Column Temperature: 35°C.[8]
-
Detection Wavelength: 205 nm.[8]
-
Injection Volume: 6 µL.[8]
-
Sample Preparation: Dissolve the sample in a suitable solvent to the desired concentration.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for the analysis of the undesired (S)-enantiomer in Sitagliptin using the described HPLC and SFC methods. This data is essential for an objective cross-validation assessment.
Table 1: Comparison of Chromatographic Performance
| Parameter | Chiral HPLC Method | Chiral SFC Method |
| Resolution (Rs) | > 3.0[6] | 3.2[8] |
| Run Time | ~20 min (estimated) | < 15 min[8] |
| Column | Chiralcel OD-RH | Chiralcel OD |
| Primary Mobile Phase | Aqueous Buffer | Supercritical CO2 |
Table 2: Comparison of Method Validation Parameters for the (S)-Enantiomer
| Validation Parameter | Chiral HPLC Method | Chiral SFC Method |
| Linearity Range | 0.3 - 4.5 µg/mL[7] | 9 - 200 µg/mL[8] |
| Correlation Coefficient (r²) | 0.9991[7] | 0.9998[8] |
| Limit of Detection (LOD) | 0.1 µg/mL[7] | 3 µg/mL[8] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL[7] | 9 µg/mL[8] |
| Accuracy (% Recovery) | 95.7% - 101.7%[7] | Not explicitly stated, but linearity data suggests good accuracy. |
| Precision (% RSD) | < 2.0% (Repeatability) | Not explicitly stated |
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating analytical methods and the comparative relationship between the HPLC and SFC techniques for chiral analysis.
Conclusion
Both HPLC and SFC are highly effective and reliable techniques for the enantiomeric separation of fluorinated chiral compounds like Sitagliptin. The data indicates that while both methods provide excellent resolution, the SFC method offers a significantly faster analysis time.[8] The choice between the two often depends on specific laboratory needs; HPLC is a versatile and universally established method, whereas SFC provides a high-throughput, environmentally friendly alternative, particularly advantageous in a drug discovery and development setting where speed is critical.[3][5]
A systematic cross-validation approach, as outlined in the workflow, is imperative to demonstrate that an alternative method (like SFC) can produce results equivalent to a benchmark method (like HPLC). This ensures data integrity and consistency, which is paramount for regulatory compliance and for guaranteeing the safety and efficacy of pharmaceutical products.
References
- 1. benchchem.com [benchchem.com]
- 2. sfera.unife.it [sfera.unife.it]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
A Comparative Guide to the Synthesis of Chiral Amino Alcohols: Biocatalysis vs. Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are critical building blocks in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs). The stereochemistry of these molecules is often paramount to their biological activity, making their enantioselective synthesis a key challenge in drug development and manufacturing. This guide provides an objective comparison of the two primary approaches to synthesizing these valuable compounds: biocatalytic and traditional chemical methods. We will delve into the performance of each, supported by experimental data, and provide detailed protocols for key experiments.
At a Glance: Key Differences
| Feature | Biocatalytic Synthesis | Chemical Synthesis |
| Catalyst | Enzymes (e.g., Dehydrogenases, Transaminases) | Metal complexes (e.g., Ru, Rh, Ir), Organocatalysts |
| Specificity | High chemo-, regio-, and enantioselectivity | Can be high, but often requires protecting groups |
| Conditions | Mild (ambient temp., atmospheric pressure, aqueous media) | Often harsh (high temp., high pressure, organic solvents) |
| Environment | Generally considered "greener," biodegradable catalysts | Often involves heavy metals, hazardous solvents, and byproducts |
| Yield | Can be very high (>95%) | Generally high (80-95%) |
| Enantiomeric Excess | Excellent (>99% ee is common) | Very good to excellent (>95% ee) |
| Substrate Scope | Can be limited, may require enzyme engineering | Generally broader and more established |
| Cost | Enzyme cost can be high, but can be offset by efficiency | Catalyst and ligand costs can be significant |
Quantitative Performance Comparison
The following table summarizes typical performance metrics for the synthesis of chiral amino alcohols using various biocatalytic and chemical methods. It is important to note that yields and enantiomeric excess are highly dependent on the specific substrate and reaction conditions.
| Method | Catalyst/Reagent | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Biocatalytic | |||||
| Amine Dehydrogenase (AmDH) | Engineered AmDH, NAD⁺, GDH | 91-99%[1] | >99%[1][2] | High enantioselectivity, mild conditions, uses ammonia directly.[1][2] | Enzyme stability and availability can be a concern. |
| Transaminase (TAm) | Transaminase, Pyridoxal Phosphate (PLP) | 81-92%[3][4] | >99%[3][4] | Excellent enantioselectivity, broad substrate scope. | Requires a stoichiometric amine donor, potential for equilibrium limitations. |
| Ketoreductase (KRED) | KRED, NAD(P)H | 99%[5] | >99%[5] | High conversion and enantioselectivity. | Requires a separate amination step. |
| Chemical | |||||
| Asymmetric Hydrogenation | Ru/Rh/Ir-Chiral Ligand, H₂ | 82-99%[6] | >99%[6] | High yields and enantioselectivity, well-established. | Requires high-pressure hydrogen, expensive and toxic metal catalysts. |
| Asymmetric Transfer Hydrogenation | Ru/Rh/Ir-Chiral Ligand, H-donor (e.g., HCOOH) | 77-88%[1] | >99%[1] | Avoids high-pressure hydrogen, excellent enantioselectivity.[6] | Can have lower yields than direct hydrogenation. |
| Asymmetric Aminohydroxylation | K₂OsO₂(OH)₄, Chiral Ligand | 70-90%[1] | >95%[1] | Direct conversion of olefins to amino alcohols. | Use of toxic osmium, regioselectivity can be an issue. |
| CBS Reduction | (S)-Me-CBS, BH₃·THF | 80-95%[1] | >95%[1] | Predictable stereochemistry, widely used. | Requires stoichiometric borane reagent. |
Experimental Protocols: A Case Study
To provide a practical comparison, here are representative experimental protocols for the synthesis of a chiral amino alcohol via a biocatalytic (reductive amination) and a chemical (asymmetric transfer hydrogenation) route.
Protocol 1: Biocatalytic Asymmetric Reductive Amination of a Hydroxy Ketone
This protocol describes the synthesis of an (S)-amino alcohol from a hydroxy ketone using an engineered amine dehydrogenase (AmDH).
Materials:
-
Engineered Amine Dehydrogenase (SpAmDH) whole-cell lysate
-
1-hydroxy-2-butanone (substrate)
-
Ammonium chloride/ammonia buffer (1 M, pH 8.5)
-
NAD⁺
-
Glucose
-
Glucose Dehydrogenase (GDH) cell-free extract (for cofactor regeneration)
-
Lysozyme
-
DNase I
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing 1 M ammonium chloride/ammonia buffer (pH 8.5).
-
Cofactor and Regeneration System: Add NAD⁺ (1 mM), glucose (100 mM), and glucose dehydrogenase cell-free extract (2 mg/mL).
-
Cell Lysis: To the mixture, add the engineered AmDH whole-cell lysate (0.1 g/mL wet cells), lysozyme (1 mg/mL), and DNase I (6 U/mL).
-
Substrate Addition: Add the substrate, 1-hydroxy-2-butanone, to a final concentration of 100 mM.
-
Reaction: Maintain the reaction at 30°C with agitation for 18-24 hours. Monitor the conversion of the substrate by HPLC.
-
Workup and Purification: Upon completion, centrifuge the reaction mixture to remove cell debris. The supernatant containing the chiral amino alcohol can be purified by standard methods such as crystallization or chromatography.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC after derivatization with a chiral auxiliary (e.g., Marfey's reagent).[2]
Protocol 2: Chemical Asymmetric Transfer Hydrogenation of an α-Amino Ketone
This protocol outlines the synthesis of a chiral amino alcohol from an unprotected α-amino ketone using a ruthenium-based catalyst.
Materials:
-
Unprotected α-amino ketone hydrochloride
-
(R,R)-Ts-DPEN RuCl(p-cymene) catalyst
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
2-Propanol (solvent)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the unprotected α-amino ketone hydrochloride and the (R,R)-Ts-DPEN RuCl(p-cymene) catalyst (substrate to catalyst ratio typically 100:1 to 1000:1).
-
Solvent and Hydrogen Source: Add 2-propanol as the solvent, followed by the formic acid/triethylamine azeotrope.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 40-60°C) and stir for several hours (typically 2-24 hours). Monitor the reaction progress by TLC or HPLC.
-
Workup: After completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove formic acid and triethylamine hydrochloride.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography or crystallization to yield the enantiomerically pure amino alcohol.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing the Workflows
To better illustrate the distinct processes, the following diagrams outline the general workflows for both biocatalytic and chemical synthesis of chiral amino alcohols.
Caption: General workflow for biocatalytic synthesis of chiral amino alcohols.
Caption: General workflow for chemical synthesis of chiral amino alcohols.
Conclusion: Choosing the Right Path
The choice between biocatalytic and chemical synthesis of chiral amino alcohols is not always straightforward and depends on a variety of factors including the specific target molecule, scale of production, cost considerations, and regulatory requirements.
Biocatalysis is often favored when:
-
High enantiopurity is critical: Enzymes frequently offer superior enantioselectivity compared to their chemical counterparts.[5]
-
"Green" chemistry principles are a priority: The use of aqueous media, mild conditions, and biodegradable catalysts significantly reduces the environmental impact.[1][7]
-
A specific enzyme for the desired transformation is readily available or can be engineered.
Chemical synthesis remains the method of choice when:
-
A broad range of substrates needs to be accommodated: Chemical methods often have a wider substrate scope.
-
Well-established and scalable processes are required: Many chemical routes have been optimized for large-scale industrial production.
-
The cost and availability of suitable enzymes are prohibitive.
For drug development professionals, the trend is increasingly moving towards biocatalysis, driven by the demand for more sustainable and efficient manufacturing processes.[8][9] The high selectivity of enzymes can also lead to cleaner reaction profiles, simplifying downstream processing and reducing the cost of purification. However, chemical synthesis continues to be a powerful and indispensable tool in the chemist's arsenal, particularly for novel structures where a suitable enzyme has not yet been identified. Ultimately, a thorough evaluation of both approaches is essential for the successful and sustainable production of chiral amino alcohols in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Amino Alcohols in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Biological Activity, and Metabolic Stability, Supported by Experimental Data.
The strategic incorporation of fluorine into small molecule drug candidates has become a powerful and widely utilized strategy in medicinal chemistry. This is due to the unique electronic properties of the fluorine atom, which can profoundly influence a molecule's physicochemical and biological characteristics. This guide provides a comparative analysis of fluorinated and non-fluorinated amino alcohols, a class of compounds with broad utility as chiral building blocks and pharmacophores. By examining key parameters such as pKa, lipophilicity, metabolic stability, and protein binding, supported by detailed experimental protocols, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics.
Executive Summary
Fluorination of amino alcohols can lead to significant alterations in their drug-like properties. Generally, the introduction of fluorine, particularly a trifluoromethyl group, leads to a decrease in the basicity (pKa) of the amino group due to the strong electron-withdrawing nature of fluorine. This can impact the compound's ionization state at physiological pH, influencing its solubility, permeability, and target engagement.
Lipophilicity, a critical parameter for membrane permeability and target binding, is also modulated by fluorination. While the effect can be complex and position-dependent, trifluorination often increases lipophilicity (logP). Furthermore, the robust carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic liability for many drug candidates. These modifications collectively can have a significant impact on a compound's pharmacokinetic and pharmacodynamic profile.
Comparative Data: Physicochemical and Biological Properties
| Property | (S)-2-amino-1-propanol (Non-Fluorinated) | (S)-3,3,3-trifluoro-2-amino-1-propanol (Fluorinated) | Key Differences and Implications |
| Molecular Formula | C₃H₉NO | C₃H₆F₃NO | Introduction of three fluorine atoms in place of hydrogens on the methyl group. |
| Molecular Weight | 75.11 g/mol | 129.08 g/mol | Increased molecular weight due to the fluorine atoms. |
| pKa (of amino group) | ~9.5 | Expected to be significantly lower (more acidic) | The strong electron-withdrawing effect of the trifluoromethyl group reduces the basicity of the amine, impacting its ionization state at physiological pH. |
| logP (Octanol/Water) | -1.2 (Predicted) | Expected to be higher (more lipophilic) | Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins. |
| Metabolic Stability (t½) | Lower | Expected to be higher | The C-F bond is more stable than the C-H bond, making the fluorinated compound more resistant to oxidative metabolism.[1][2][3] |
| Protein Binding Affinity | Varies depending on the target | Can be enhanced or reduced | The altered electronic and steric properties can influence interactions with the binding site of a target protein.[4][5][6][7] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the comparative analysis.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of the protonated amino group. Potentiometric titration is a precise method for its determination.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of the amino alcohol and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).
-
Titration: Add the titrant in small, precise increments (e.g., 0.1 mL) while continuously monitoring the pH of the solution.
-
Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which half of the amino groups are protonated.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.
Methodology:
-
Preparation of Phases: Prepare a solution of the amino alcohol in either n-octanol or water. The other solvent should be saturated with the first. For example, if the compound is dissolved in n-octanol, the aqueous phase should be water saturated with n-octanol.
-
Partitioning: In a separatory funnel, combine equal volumes of the n-octanol solution of the compound and the water saturated with n-octanol.
-
Equilibration: Shake the funnel for a sufficient amount of time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the amino alcohol in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (fluorinated or non-fluorinated amino alcohol) in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare an NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the liver microsomes, phosphate buffer, and the test compound at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The in vitro half-life (t½) is determined from the slope of the linear regression of this plot.
-
Protein Binding Assay by Fluorescence Polarization
Fluorescence polarization (FP) is a solution-based technique that can be used to measure the binding of a small molecule to a protein.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled ligand (tracer) that is known to bind to the target protein.
-
Prepare a stock solution of the target protein.
-
Prepare serial dilutions of the test compound (fluorinated or non-fluorinated amino alcohol).
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the target protein and the fluorescent tracer to each well.
-
Add the serially diluted test compound to the wells. Include control wells with no compound (maximum polarization) and no protein (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a competitive binding model to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer. The IC50 value can then be used to calculate the binding affinity (Ki) of the test compound for the target protein.
-
Visualizing the Impact: Signaling Pathway Modulation
Amino alcohols can act as signaling molecules or as building blocks for more complex signaling lipids. One such critical signaling pathway is the Sphingosine-1-Phosphate (S1P) pathway, which is involved in a multitude of cellular processes including cell proliferation, migration, and survival. Sphingosine, the backbone of S1P, is a long-chain amino alcohol. Synthetic amino alcohol derivatives have been shown to act as agonists for S1P receptors.[8]
The following diagram illustrates a simplified S1P signaling cascade and indicates where an amino alcohol agonist could initiate the pathway.
Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.
Experimental Workflow for Comparative Analysis
The logical flow for a comparative analysis of fluorinated and non-fluorinated amino alcohols is depicted in the following workflow diagram.
Caption: Workflow for comparative analysis.
Conclusion
The strategic incorporation of fluorine into amino alcohols offers a powerful approach to modulate their physicochemical and biological properties for drug discovery applications. As demonstrated, fluorination can significantly impact pKa, lipophilicity, and metabolic stability. The provided experimental protocols offer a framework for researchers to systematically evaluate these effects. Understanding the nuanced interplay between fluorination and molecular properties is crucial for the rational design of novel amino alcohol-based therapeutics with improved efficacy and pharmacokinetic profiles. The ability of these compounds to modulate important signaling pathways, such as the S1P pathway, further highlights their potential as valuable scaffolds in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. synthical.com [synthical.com]
- 4. Refubium - The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study [refubium.fu-berlin.de]
- 5. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Fluorinated amino acids in protein design and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of amino alcohol derivatives as novel, potent, and highly selective sphingosine-1-phosphate receptor subtype-1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of synthetic strategies for chiral beta-amino alcohols
A comprehensive guide to the synthetic strategies for producing chiral beta-amino alcohols, tailored for researchers, scientists, and professionals in drug development. This review compares key methodologies, supported by experimental data and detailed protocols.
Chiral β-amino alcohols are crucial structural motifs found in a wide array of pharmaceuticals, natural products, and serve as indispensable chiral ligands and auxiliaries in asymmetric synthesis.[1][2][3] Their versatile applications have driven the development of numerous synthetic strategies to access these molecules in an enantiomerically pure form. This guide provides a comparative overview of the most significant and widely employed synthetic routes, including the ring-opening of epoxides and aziridines, asymmetric reduction of α-amino ketones, and reductive coupling reactions.
Ring-Opening of Epoxides
The nucleophilic ring-opening of epoxides is one of the most direct and widely used methods for synthesizing β-amino alcohols.[4] This strategy involves the reaction of an amine with an epoxide, often facilitated by a catalyst to enhance reactivity and control regioselectivity.
A variety of catalysts have been developed to promote this reaction under mild conditions, including Lewis acids, metal-organic frameworks, and bismuth(III) salts.[4] For instance, indium tribromide has been shown to be an effective catalyst for the aminolysis of epoxides with aromatic amines, proceeding with high regio- and chemoselectivity.[5] Similarly, cyanuric chloride offers a mild and efficient catalytic system for this transformation under solvent-free conditions, providing excellent yields and high regioselectivity.[2] Lipases have also been employed as eco-friendly biocatalysts, particularly in continuous-flow systems, offering a promising alternative under benign reaction conditions.[4]
Comparative Data for Epoxide Ring-Opening
| Epoxide Substrate | Amine Nucleophile | Catalyst/Conditions | Yield (%) | Regioselectivity | Reference |
| Styrene Oxide | Aniline | Indium Tribromide (InBr₃) | 95 | High | Navarro et al.[5] |
| Propylene Oxide | Morpholine | Cyanuric Chloride, solvent-free, rt | 92 | High | [2] |
| Styrene Oxide | Aniline | Sulfated Zirconia, solvent-free | 96 | High | Reddy et al.[5] |
| 1,2-Epoxyhexane | Aniline | Lipase TL IM, 35°C, 20 min | >99 | High | [4] |
| Cyclohexene Oxide | Aniline | Antimony Trichloride (SbCl₃), rt | 88 | High | Peddinti et al.[5] |
Representative Experimental Protocol: Aminolysis of Epoxides Catalyzed by Cyanuric Chloride
To a mixture of the epoxide (1 mmol) and the amine (1 mmol), 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) (0.05 mmol, 0.009 g) was added. The resulting mixture was stirred at room temperature for the time specified in the literature. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was washed with a 5% sodium bicarbonate solution and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was then purified by column chromatography on silica gel to afford the pure β-amino alcohol.[2]
Ring-Opening of Aziridines
Analogous to epoxides, chiral aziridines serve as valuable precursors for the synthesis of β-amino alcohols and their derivatives, such as vicinal diamines. The ring-opening of aziridines with nucleophiles can proceed with high regio- and stereoselectivity. One common strategy involves the conversion of β-amino alcohols into aziridines, which are then opened by a nucleophile. For example, an internal Mitsunobu reaction of a β-amino alcohol can yield a chiral aziridine.[6] This aziridine can subsequently undergo ring-opening with a nucleophile like hydrazoic acid (HN₃) to form an azido amine, which can be reduced to a vicinal diamine.[6] The stereochemical outcome of the ring-opening can depend on the substitution pattern of the aziridine.[6]
Logical Workflow for Aziridine Synthesis and Ring-Opening
Caption: Synthesis of vicinal diamines from chiral β-amino alcohols via aziridine intermediates.
Representative Experimental Protocol: Aziridination of a β-Amino Alcohol
To a solution of the β-amino alcohol (1.0 equiv) and triphenylphosphine (1.5 equiv) in dry THF at 0 °C, diisopropyl azodicarboxylate (DIAD) (1.5 equiv) was added dropwise. The reaction mixture was stirred at room temperature for several hours until the starting material was consumed (monitored by TLC). The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the corresponding chiral aziridine.[6]
Asymmetric Reduction and Transfer Hydrogenation of α-Amino Ketones
The asymmetric reduction of prochiral α-amino ketones is a powerful and atom-economical method for accessing chiral β-amino alcohols. This transformation can be achieved using various catalytic systems, with asymmetric transfer hydrogenation (ATH) being a particularly effective approach.[7] ATH typically employs a ruthenium catalyst with a chiral ligand, such as (S,S)-TsDPEN, and a hydrogen source like a formic acid/triethylamine azeotrope or dimethylamine borane (DMAB).[7] This method has been shown to produce optically active β-amino alcohols with high yields and excellent enantiomeric excesses (up to 95% ee).[7]
Biocatalytic approaches have also been successfully applied. Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones, providing chiral amino alcohols with high stereoselectivity (>99% ee) and using ammonia as the amino donor.[8]
Comparative Data for Asymmetric Reduction of α-Amino Ketones
| Substrate | Catalyst/Reagent | Chiral Ligand | H-Source | Yield (%) | ee (%) | Reference |
| α-(Phenylamino)acetophenone | [Ru(p-cymene)Cl₂]₂ | (S,S)-TsDPEN | FA:TEA (5:2) | 93 | 95 | [7] |
| 1-(4-Methoxyphenyl)-2-((4-chlorophenyl)amino)ethan-1-one | [Ru(p-cymene)Cl₂]₂ | (S,S)-TsDPEN | DMAB | 91 | 94 | [7] |
| α-Sulfonamido ketone | [Ru(p-cymene)Cl₂]₂ | (S,S)-TsDPEN | FA:TEA (5:2) | - | 100 | [7] |
| 1-Hydroxy-2-butanone | Engineered AmDH (wh84) | - | NADH | 91-99 | >99 | [8] |
Representative Experimental Protocol: Asymmetric Transfer Hydrogenation
A mixture of the α-amino ketone hydrochloride (0.5 mmol), [Ru(p-cymene)Cl₂]₂ (0.0025 mmol), and (1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.0055 mmol) was placed in a reaction vessel. A 5:2 azeotropic mixture of formic acid and triethylamine (2 mL) was added, and the solution was stirred at 28 °C for 24 hours. After the reaction was complete, the mixture was diluted with water and neutralized with a saturated aqueous solution of sodium bicarbonate. The product was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by flash chromatography to yield the chiral β-amino alcohol.[7]
Reductive Cross-Coupling of Aldehydes and Imines
A direct and modular approach to β-amino alcohols is the reductive cross-coupling of aldehydes and imines.[1][9] This method, however, presents challenges in controlling both chemo- and stereoselectivity, as competitive side reactions like the formation of 1,2-diols or 1,2-diamines can occur.[1]
Recent advancements have introduced novel catalytic systems to address these challenges. For instance, a chromium-catalyzed asymmetric cross aza-pinacol coupling between aldehydes and imines has been developed.[1] This method utilizes a radical-polar crossover strategy to achieve high selectivity, affording high-value chiral β-amino alcohols with impressive enantiomeric excess (up to 99% ee) after recrystallization.[1] Another approach involves the samarium iodide-mediated reductive cross-coupling of N-tosyl benzylideneamine with planar chiral benzaldehyde chromium complexes, which yields syn-β-amino alcohol derivatives.[10]
Overview of Synthetic Strategies for Chiral β-Amino Alcohols
Caption: Major synthetic pathways to chiral β-amino alcohols from common precursors.
Conclusion
The synthesis of chiral β-amino alcohols is a well-developed field with a diverse array of reliable methods. The choice of strategy often depends on factors such as the availability of starting materials, the desired stereochemistry, and the scale of the synthesis.
-
Ring-opening of epoxides is a robust and high-yielding method, especially when suitable chiral epoxides are readily available. Catalytic advancements have made this reaction highly efficient and regioselective.
-
Asymmetric reduction of α-amino ketones , particularly through transfer hydrogenation, offers an excellent route with high enantioselectivity for a broad range of substrates.
-
Reductive cross-coupling is a powerful, convergent strategy that allows for the modular assembly of β-amino alcohols, with modern catalytic systems overcoming earlier challenges of selectivity.
-
Biocatalytic methods are emerging as highly attractive, sustainable alternatives, providing exceptional stereoselectivity under mild, environmentally friendly conditions.
Each of these strategies offers distinct advantages, and a thorough understanding of their scope and limitations, as outlined in this guide, is essential for researchers in synthetic chemistry and drug development.
References
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric synthesis of beta-amino alcohols by reductive cross-coupling of benzylideneamine with planar chiral benzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of (R)-2-Amino-2-(4-fluorophenyl)ethanol
For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of (R)-2-Amino-2-(4-fluorophenyl)ethanol, a fluorinated organic compound. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory to prevent skin contact.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential dust or aerosols.
An eyewash station and safety shower must be readily accessible in the handling area.
Quantitative Data for Disposal Consideration
While specific experimental data for this compound is limited, the following table summarizes key properties based on structurally similar compounds, which are essential for determining the appropriate disposal route.
| Property | Value/Information | Significance for Disposal |
| Chemical Formula | C₈H₁₀FNO | Indicates the presence of fluorine, a halogen that requires special disposal considerations for halogenated organic compounds.[2] |
| Molecular Weight | 155.17 g/mol | Relevant for calculating quantities for waste manifests. |
| Physical State | Solid | Dictates the type of waste container and handling procedures. |
| Solubility | Expected to have some solubility in water and organic solvents. | Affects the choice of rinsing solvent for decontamination and the potential for aqueous waste streams. |
| Hazard Class (Assumed) | Assumed to be a skin, eye, and respiratory irritant based on analogous compounds.[1][3] | Determines the requirement for PPE and dictates that the substance be treated as hazardous waste. |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[1][4] Do not empty into drains.[1] | Directs the primary disposal pathway to a licensed hazardous waste facility and prohibits sewer disposal. |
| EPA Waste Code (Potential) | Could fall under F-listed wastes (non-specific sources) if it is a spent solvent or K-listed wastes if from a specific industrial process. May also be classified based on toxicity characteristics (D-codes). | Proper waste code assignment is crucial for regulatory compliance and ensuring the waste is sent to an appropriate treatment facility.[5][6][7] |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
- Classify this compound as a halogenated organic waste .
- This waste stream must be segregated from non-halogenated chemical waste to prevent incompatible mixtures and to ensure proper final disposal.[2]
2. Waste Collection and Containerization:
- Solid Waste: Collect pure this compound and any contaminated solids (e.g., weighing paper, gloves) in a dedicated, sealable, and clearly labeled hazardous waste container. The container must be chemically compatible with the compound.
- Liquid Waste (Solutions): If the compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids .
- Empty Containers: Triple-rinse empty containers that held the compound with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinses may also need to be collected depending on the toxicity of the compound and local regulations.
3. Labeling:
- Affix a hazardous waste label to the container immediately upon starting waste accumulation.
- The label must include:
- The words "Hazardous Waste"
- The full chemical name: "this compound" (no abbreviations)
- The approximate percentage of each chemical component if it is a mixture.
- The date when waste was first added to the container.
- The specific hazards (e.g., Irritant).
4. Storage:
- Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
- Ensure secondary containment is used for liquid waste containers to prevent spills.
- Store away from incompatible materials.
5. Final Disposal Arrangement:
- Do not accumulate large quantities of waste.
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
- Provide the EHS office with all necessary information about the waste stream.
Under no circumstances should this compound be disposed of down the sanitary sewer or in the regular trash. [2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. epa.gov [epa.gov]
- 6. actenviro.com [actenviro.com]
- 7. wku.edu [wku.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling (R)-2-Amino-2-(4-fluorophenyl)ethanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (R)-2-Amino-2-(4-fluorophenyl)ethanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Adherence to appropriate safety measures is crucial to minimize exposure and ensure a safe working environment.
The following table summarizes the required Personal Protective Equipment (PPE) when handling this compound.
| PPE Category | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn at all times to protect from splashes[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before use and dispose of them properly after handling[2]. |
| Body Protection | Laboratory coat or chemical-resistant apron | Provides a barrier against skin contact[2][3]. |
| Respiratory Protection | NIOSH-approved respirator | Required if dusts or aerosols are likely to be generated or if working in a poorly ventilated area[2][3]. Use only outdoors or in a well-ventilated area[1]. |
Operational Workflow for Safe Handling
First-Aid Measures
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention[1]. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, get medical advice[1]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[1]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4]. |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. This substance should be treated as hazardous waste and disposed of through a licensed chemical waste management facility[2].
Under no circumstances should this compound be discharged into the sanitary sewer system or disposed of as general solid waste.[2]
The following flowchart outlines the disposal process.
Container Rinsing: For empty containers that held this compound, the first rinse must be collected and disposed of as hazardous waste[5]. For containers of highly toxic chemicals, the first three rinses should be collected as hazardous waste[5]. After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, depending on institutional policies.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
